molecular formula C7H10BrF3 B1382698 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane CAS No. 2091636-18-7

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

Cat. No.: B1382698
CAS No.: 2091636-18-7
M. Wt: 231.05 g/mol
InChI Key: HMBITMZBULNKBO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane is a versatile and high-value alkyl halide building block in synthetic organic chemistry. Its structure combines a reactive bromomethyl group with a metabolically stable trifluoromethyl group on a cyclopentane scaffold. The primary bromide serves as an excellent electrophile for nucleophilic substitution reactions (SN2), allowing for the introduction of the 1-(trifluoromethyl)cyclopentyl)methyl moiety into a target molecule. The trifluoromethyl group is a critical motif in medicinal chemistry and agrochemical research due to its ability to profoundly influence a compound's potency, metabolic stability, lipophilicity, and bioavailability. This makes the reagent particularly valuable for the synthesis of advanced intermediates intended for pharmaceutical development, where the trifluoromethyl group is a common feature in drug candidates . Furthermore, the cyclopentane ring provides a conformationally restricted core, which can be used to explore structure-activity relationships and improve target selectivity. Researchers utilize this compound in the construction of complex molecules for applications in drug discovery, material science , and as a precursor for ligands and catalysts. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(bromomethyl)-1-(trifluoromethyl)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3/c8-5-6(7(9,10)11)3-1-2-4-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBITMZBULNKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane , a specialized fluorinated building block used in high-value medicinal chemistry to introduce conformationally restricted, lipophilic motifs.

CAS Number: 2091636-18-7 Molecular Formula:


Molecular Weight:  231.05  g/mol
IUPAC Name:  this compound

Executive Summary

This compound is a neopentyl-like electrophile featuring a quaternary carbon substituted with both a trifluoromethyl group (


) and a bromomethyl group (

). In drug discovery, it serves as a critical bioisostere for tert-butyl or gem-dimethyl groups, offering enhanced metabolic stability and lipophilicity due to the fluorine content.

Its chemistry is defined by two competing factors:

  • Steric Hindrance: The neopentyl structure (

    
    ) severely retards 
    
    
    
    reactions.
  • Electronic Deactivation: The strong electron-withdrawing nature of the

    
     group (
    
    
    
    ) further deactivates the adjacent methylene carbon toward nucleophilic attack and destabilizes adjacent carbocations (
    
    
    is effectively impossible).

Consequently, successful utilization of this scaffold requires specialized activation protocols, primarily involving radical mechanisms or metal-halogen exchange , rather than classical nucleophilic substitution.

Physicochemical Profile

PropertyValue / DescriptionNote
Physical State Low-melting solid or waxy solidAnalogous to 1-(trifluoromethyl)cyclopropane derivatives.
Boiling Point ~160–170 °C (Predicted)Extrapolated from non-fluorinated analogues (

) +

effect.
Density ~1.45 g/cm³High density due to bromine and fluorine content.
Solubility Soluble in

, THF,

, Toluene
Insoluble in water; highly lipophilic (

).
Stability Stable at RT; Store at 2–8 °CAvoid light exposure (radical generation risk).

Synthesis & Manufacturing

The synthesis of this molecule is non-trivial due to the difficulty of introducing a quaternary center bearing a


 group. The most robust industrial route proceeds via the reduction of the corresponding carboxylic acid.
Synthetic Pathway (Retrosynthesis)

The core workflow involves constructing the quaternary center first, followed by functional group manipulation.

Synthesis cluster_0 Key Transformation Start Cyclopentanecarboxylic Acid (Commodity Precursor) Step1 1. LDA, THF, -78°C 2. TMS-CF3 (Ruppert-Prakash) Inter1 1-(Trifluoromethyl) cyclopentanecarboxylic Acid (CAS 277756-44-2) Step2 LiAlH4 reduction (THF, 0°C to RT) Inter2 1-(Trifluoromethyl) cyclopentylmethanol (CAS 371917-15-6) Step2->Inter2 Step3 CBr4, PPh3 (Appel Reaction) or PBr3 Inter2->Step3 Product 1-(Bromomethyl)-1- (trifluoromethyl)cyclopentane Step3->Product Acid 1-(Trifluoromethyl)cyclopentane- 1-carboxylic acid Acid->Step2

Caption: Synthesis via reduction of the carboxylic acid followed by bromination.

Detailed Protocol: Alcohol to Bromide Conversion

Reference Standard: Adaptation of Appel Reaction for Neopentyl Systems [1].

  • Setup: Charge a dry flask with 1-(trifluoromethyl)cyclopentylmethanol (1.0 equiv) and Carbon Tetrabromide (

    
    )  (1.2 equiv) in anhydrous Dichloromethane (
    
    
    
    ). Cool to 0 °C.
  • Addition: Add Triphenylphosphine (

    
    )  (1.2 equiv) portion-wise over 30 minutes. The reaction is exothermic.
    
  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. The neopentyl position requires extended time compared to primary alkyl alcohols.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Purification: The product is non-polar. Filter through a silica plug (eluting with pentane/hexanes) to remove triphenylphosphine oxide (

    
    ).
    
    • Note: Distillation may be required for high purity, but beware of thermal instability of residual bromophosphonium salts.

Reactivity Profile & Mechanisms

Researchers must recognize that this molecule does not behave like a standard primary alkyl bromide .

A. Nucleophilic Substitution ( ): The "Neopentyl Wall"

Direct displacement with nucleophiles (e.g., amines, azides) is extremely poor .

  • Cause: The

    
     group adds bulk and electron withdrawal, raising the transition state energy.
    
  • Solution: Use high temperatures (DMF/DMSO, >100°C) with potent nucleophiles, but this risks elimination.

  • Better Alternative: Convert to the iodide (Finkelstein) in situ to improve leaving group ability, or switch to radical conditions.

B. Organometallic Formation (The Primary Utility)

The most valuable application is the generation of the corresponding organolithium or organozinc reagent for coupling.



  • Stability Warning: Unlike non-fluorinated analogues, the resulting carbanion is in proximity to the

    
     group. While 
    
    
    
    -fluoride elimination is less likely here (fluorine is
    
    
    to the metal), the species is sensitive.
  • Protocol: Use Turbo Grignard (

    
    )  at -20 °C to perform a halogen-metal exchange. This generates the nucleophilic species which can then attack aldehydes, ketones, or imines.
    
C. Radical Functionalization

The


 bond is relatively weak (

). Under photoredox conditions (Ir/Ru catalysts) or using radical initiators (

), the primary radical is easily generated.
  • Application: Giese addition to electron-deficient alkenes (acrylates) to build complex scaffolds.

Reactivity Center 1-(Bromomethyl)-1- (trifluoromethyl)cyclopentane Path1 Metal-Halogen Exchange (tBuLi or iPrMgCl) Center->Path1 Path2 Radical Generation (Photoredox / AIBN) Center->Path2 Path3 Direct SN2 (Nucleophiles) Center->Path3 Prod1 Nucleophilic Addition (to Ketones/Aldehydes) Path1->Prod1 Forms R-Li / R-MgX Prod2 Giese Addition (C-C Bond Formation) Path2->Prod2 Forms R-CH2• Prod3 Very Low Yield / No Reaction (Steric Block) Path3->Prod3

Caption: Primary reactivity pathways. Metal-halogen exchange and radical chemistry are preferred over SN2.

Safety & Handling

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Fluoride Release: In case of fire, thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (

      
      ). Standard ABC extinguishers are insufficient; use water spray to knock down vapors. 
      
  • Storage: Keep cold (2–8 °C) and under inert atmosphere (Argon/Nitrogen). The C-Br bond can degrade under UV light, liberating

    
     which turns the solid yellow/brown.
    

References

  • Sigma-Aldrich. this compound Product Data.Link

  • Oakwood Chemical. 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane (Analogue Data).Link

  • Beilstein J. Org.[1] Chem. Shelf-stable electrophilic trifluoromethylating reagents. (Context on CF3 group stability). Link

  • PubChem. Compound Summary: this compound.Link

Sources

CAS number and identifiers for 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. The unique juxtaposition of a reactive bromomethyl group and a metabolically stable, lipophilic trifluoromethyl group on the same carbon of a cyclopentane ring makes this molecule a valuable and versatile building block for the synthesis of complex chemical entities. This document details its chemical identifiers, structural properties, a plausible synthetic pathway with mechanistic insights, analytical characterization techniques, and critical safety and handling protocols. The guide is intended for researchers, chemists, and professionals in drug discovery and development who require a deep technical understanding of this compound and its potential applications.

Chemical Identity and Core Properties

This compound is a halogenated aliphatic cyclic compound. The trifluoromethyl (-CF3) group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, while the bromomethyl (-CH2Br) group serves as a reactive handle for a variety of nucleophilic substitution reactions.[1] These features make it an attractive intermediate in pharmaceutical synthesis.[2]

Table 1: Chemical Identifiers and Properties
IdentifierValueSource(s)
CAS Number 2091636-18-7[2][3]
Molecular Formula C7H10BrF3[2]
Molecular Weight 247.05 g/mol (Calculated)
IUPAC Name This compoundN/A
InChI Key HMBITMZBULNKBO-UHFFFAOYSA-N[3]
Purity Typically ≥95%[3]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a logical and efficient pathway can be designed based on established organofluorine chemistry principles. A plausible route starts from a commercially available precursor, 1-(trifluoromethyl)cyclopentane-1-carboxylic acid.

The rationale for this synthetic choice is the strategic installation of the two key functional groups in a controlled manner. The carboxylic acid provides a convenient anchor point on the desired tertiary carbon, which can be transformed into the bromomethyl group.

Experimental Protocol: A Plausible Synthetic Route
  • Reduction of the Carboxylic Acid: The starting material, 1-(trifluoromethyl)cyclopentane-1-carboxylic acid, is first reduced to the corresponding primary alcohol, (1-(trifluoromethyl)cyclopentyl)methanol. A mild and selective reducing agent such as Lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF or Diethyl Ether) at 0 °C to room temperature is ideal for this transformation. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) due to the pyrophoric nature of LiAlH4.

  • Bromination of the Alcohol: The resulting alcohol is then converted to the target brominated compound. A common and effective method for this is the Appel reaction, using triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) in a solvent like dichloromethane (DCM). This reaction proceeds via a phosphonium salt intermediate and offers mild conditions, avoiding the harsh acidity of reagents like HBr which could lead to side reactions.

  • Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove water-soluble byproducts. The crude product is then purified using column chromatography on silica gel, typically with a non-polar eluent system (e.g., hexanes/ethyl acetate gradient), to yield the pure this compound.

Diagram: Plausible Synthetic Workflow

G reagent reagent intermediate intermediate final_product final_product start 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid step1_reagent 1. LiAlH4 2. H2O workup start->step1_reagent intermediate1 (1-(Trifluoromethyl)cyclopentyl)methanol step1_reagent->intermediate1 Reduction step2_reagent CBr4, PPh3 DCM intermediate1->step2_reagent final This compound step2_reagent->final Bromination (Appel Reaction) G compound compound feature feature application application sub This compound -CF3 Group -CH2Br Group Cyclopentyl Scaffold lipophilicity Increased Lipophilicity & Metabolic Stability sub:f1->lipophilicity reactivity Reactive Site for Nucleophilic Substitution sub:f2->reactivity scaffold Rigid 3D Structure sub:f3->scaffold medchem Pharmaceutical Intermediates lipophilicity->medchem matsci Specialty Materials & Polymers lipophilicity->matsci reactivity->medchem scaffold->medchem scaffold->matsci

Caption: How structural features drive the compound's applications.

Safety, Handling, and Disposal

As with all brominated organic compounds, this compound should be handled with care, assuming it is a hazardous substance. Specific safety data is limited, so precautions should be based on similar compounds like (Bromomethyl)cyclopentane. [4][5][6]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles. [4][5]* Handling: Avoid contact with skin, eyes, and inhalation of vapors. [4]Use non-sparking tools and prevent the buildup of electrostatic charge, as related compounds can be flammable. [7][8]Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. [4][7]* First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. [4] * Eye Contact: Rinse cautiously with water for at least 15 minutes. [4] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [4] * Ingestion: Rinse mouth with water. Do not induce vomiting. [4] In all cases of exposure, seek immediate medical attention.

  • Disposal: Dispose of the material and its container through a licensed chemical destruction facility or controlled incineration. Do not allow the chemical to enter drains or sewer systems. [4]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for synthetic applications. Its value is derived from the combined properties of the trifluoromethyl group, which enhances molecular stability and lipophilicity, and the bromomethyl group, which provides a reliable point of attachment for further chemical modification. For researchers in drug discovery and materials science, this compound represents a powerful tool for accessing novel chemical space and developing next-generation molecules with tailored properties. Adherence to strict safety protocols during its handling and use is paramount to ensure safe and effective research outcomes.

References

  • Benchchem. 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane | 2172052-28-5.

  • Nordmann. 1-Bromomethyl-1-(Trifluoromethyl)cyclopentane (2091636-18-7).

  • CymitQuimica. This compound.

  • BLDpharm. 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane | 1155272-93-7.

  • ChemicalBook. 1-(BROMOMETHYL)-1-(TRIFLUOROMETHYL)CYCLOPROPANE | 1155272-93-7.

  • Hoffman Fine Chemicals. CAS 1155272-93-7 | 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane.

  • PubChem. 1-Bromo-3-fluorocyclopentane.

  • Sunway Pharm Ltd. 1-(bromomethyl)-1-(trifluoromethyl)cyclopropane - CAS:1155272-93-7.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)cyclopentane.

  • ECHEMI. (Bromomethyl)cyclopentane SDS, 3814-30-0 Safety Data Sheets.

  • ChemBK. (Bromomethyl)cyclopentane.

  • PubChemLite. 1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane.

  • Fisher Scientific. SAFETY DATA SHEET - (Bromomethyl)cyclopropane.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - (Bromomethyl)cyclopropane.

  • Oakwood Chemical. 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane.

  • Advanced ChemBlocks. 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane.

  • ChemPoint.com. Safety Data Sheet - Cyclopentane.

  • Staudt, M., Cetin, A., & Bunch, L. (2022). Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines from Cyclopentanones by a Cascade Reaction. Chemistry – A European Journal, 28(10), e202102998.

  • Iakovenko, R. O., et al. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Molecules, 26(19), 6049.

  • J. A. F. P. L. e Silva, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 882.

  • Fesenko, A. A., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3), 4-13.

  • Ahunovych, V., et al. (2022). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate.

  • Aisen Biotechnology Co., Ltd. (2025). Application of Bromomethylcyclohexane.

Sources

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (CAS: 2091636-18-7) represents a specialized class of fluorinated building blocks characterized by a quaternary carbon center substituted with both a trifluoromethyl group (–CF₃) and a reactive bromomethyl handle (–CH₂Br).[1] This structural motif is increasingly valued in medicinal chemistry for its ability to introduce metabolic stability and conformational restriction into drug candidates.

This guide provides a technical breakdown of its physicochemical properties, synthetic accessibility, and quality control parameters, designed to support researchers in lead optimization and scaffold design.

Physicochemical Characterization

The introduction of the trifluoromethyl group onto the cyclopentane ring significantly alters the lipophilicity and electronic profile compared to the non-fluorinated analog. The following data consolidates experimental and predicted values essential for stoichiometric calculations and solvent selection.

Table 1: Core Physical Data
PropertyValueNotes
IUPAC Name This compound
CAS Number 2091636-18-7 Distinct from the 1,2-isomer (CAS 2172052-28-5)
Molecular Formula C₇H₁₀BrF₃
Molecular Weight 231.05 g/mol Average atomic mass
Monoisotopic Mass 229.99 g/mol Based on ⁷⁹Br isotope
Density (Predicted) 1.55 ± 0.1 g/cm³ High density due to Br/F content; verify experimentally
Boiling Point (Pred.) ~165–170 °CAt 760 mmHg
LogP (Predicted) 3.8 – 4.2Highly lipophilic
Physical State Colorless to pale yellow liquidAt 25 °C

Critical Note on Density: Experimental density values for this specific CAS are rarely published in open literature. For precise volumetric dispensing, it is mandatory to determine the density of the specific lot in-house using a calibrated pycnometer or oscillating U-tube density meter. The predicted value of ~1.55 g/cm³ is a baseline estimate derived from group contribution methods for fluorinated alkyl bromides.

Structural Significance in Drug Design[1]

The 1,1-disubstitution pattern of this compound offers two distinct advantages in medicinal chemistry:

  • The "Geminal" Effect: The presence of the bulky –CF₃ and –CH₂Br groups on the same carbon forces the cyclopentane ring into a specific puckered conformation. When incorporated into a larger molecule, this restricts the rotation of the side chain, potentially locking the pharmacophore into a bioactive conformation.

  • Metabolic Blocking: The quaternary carbon prevents metabolic oxidation at this position. Furthermore, the –CF₃ group acts as a bioisostere for an isopropyl or methyl group but with inverted electronic properties (electron-withdrawing), often improving metabolic half-life (

    
    ).
    

Synthetic Methodology

While commercial sources exist, in-house preparation or custom synthesis is often required for scale-up. The most robust synthetic route relies on the functional group interconversion of the corresponding alcohol.

Retrosynthetic Analysis

The target molecule is best accessed via the reduction of 1-(trifluoromethyl)cyclopentanecarboxylic acid (or its ester), followed by bromination. Direct alkylation to form the quaternary center is difficult due to steric hindrance; therefore, building the functionality on the ring is preferred.

Recommended Protocol (Step-by-Step)

Step 1: Reduction of the Precursor

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H).

  • Substrate: Methyl 1-(trifluoromethyl)cyclopentanecarboxylic acid.

  • Conditions: Anhydrous THF, 0°C to RT under Nitrogen.

  • Mechanism: Hydride transfer reduces the ester to the primary alcohol, [1-(trifluoromethyl)cyclopentyl]methanol .

Step 2: Bromination (Appel Reaction or PBr₃)

  • Reagents: Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃).

  • Conditions: Dichloromethane (DCM), 0°C.

  • Rationale: The Appel reaction is preferred over HBr to prevent potential acid-catalyzed rearrangements of the strained ring system or elimination side reactions.

Synthetic Workflow Diagram

SynthesisPath Precursor 1-(Trifluoromethyl) cyclopentanecarboxylic Acid Reduction Reduction (LiAlH4 / THF) Precursor->Reduction Intermediate [1-(Trifluoromethyl) cyclopentyl]methanol Bromination Bromination (CBr4 / PPh3) Intermediate->Bromination Product 1-(Bromomethyl)-1- (trifluoromethyl)cyclopentane Reduction->Intermediate yield >85% Bromination->Product yield ~70-80%

Figure 1: Standard synthetic route via reduction-bromination sequence.

Quality Control & Handling

Due to the high volatility of fluorinated intermediates and the potential for elimination (forming exocyclic alkenes), rigorous QC is required.

Analytical Validation Strategy

A self-validating QC protocol must triangulate data from three sources to confirm identity and purity.

  • ¹⁹F NMR (The Gold Standard):

    • The –CF₃ group on a quaternary carbon typically appears as a singlet around -70 to -80 ppm .

    • Validation: Absence of split peaks confirms the integrity of the quaternary center (no H on the alpha carbon).

  • ¹H NMR:

    • Look for the methylene protons (–CH₂Br). Due to the adjacent chiral-like environment (if the ring has other substituents) or simple anisotropy of the CF3, these protons appear as a singlet (or AB quartet if chiral) in the 3.4 – 3.6 ppm range.

    • Impurity Check: Watch for olefinic protons (5.0–6.0 ppm) indicating elimination products.

  • GC-MS:

    • Confirm the molecular ion (or [M-Br]⁺ fragment). The isotopic pattern of Bromine (1:1 ratio of 79/81) is a diagnostic signature.

QC Decision Tree

QCDecision Sample Crude Product F_NMR 19F NMR Analysis Sample->F_NMR H_NMR 1H NMR Analysis Sample->H_NMR PurityCheck Purity > 95%? F_NMR->PurityCheck Check -CF3 Singlet H_NMR->PurityCheck Check -CH2Br Release Release for Use PurityCheck->Release Yes Purify Re-purify (Silica/Distillation) PurityCheck->Purify No Purify->Sample Recycle

Figure 2: Analytical workflow for validating batch integrity.

Safety & Stability

  • Reactivity: The C-Br bond is activated for nucleophilic substitution (

    
    ) but sterically hindered by the adjacent CF3 and ring. High temperatures may be required for substitution, which increases the risk of elimination.
    
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent radical degradation of the C-Br bond.

  • Hazards: Treat as a potential alkylating agent. Use double-gloving and work within a fume hood.

References

  • Fluorochem Product Data. this compound (CAS 2091636-18-7).[1][2][3] Retrieved from

  • Nordmann Global. Chemical Profile: 1-Bromomethyl-1-(Trifluoromethyl)cyclopentane.[3] Retrieved from [3]

  • PubChem Compound Summary. 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane (Isomer Data for Comparison). National Center for Biotechnology Information. Retrieved from

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Contextual grounding for CF3 electronic effects).

Sources

Part 1: The Foundation of Safety - Hazard Identification and Classification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Fluorinated Cyclopentane Derivatives

For the modern researcher and drug development professional, fluorinated cyclopentane derivatives represent a versatile class of compounds. Their unique properties make them valuable as solvents, refrigerants, and synthetic building blocks in the creation of advanced materials and pharmaceuticals.[1] However, this utility is paired with a distinct set of hazards that demand a comprehensive understanding of their safety profiles. The Safety Data Sheet (SDS) is the cornerstone of this understanding, providing a framework for safe handling, storage, and emergency response.[2][3]

This guide moves beyond a simple recitation of the 16 sections of an SDS. Instead, it synthesizes the critical information into a logical, field-proven narrative. We will explore the "why" behind the data, connecting physicochemical properties to tangible risks and outlining the self-validating protocols necessary to ensure safety and experimental integrity in the laboratory.

The initial assessment of any chemical begins with a clear identification of its intrinsic hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the universal standard for this communication.[2] For fluorinated cyclopentane derivatives, the most immediate and significant hazard is typically flammability.

Let's take Fluorocyclopentane (CAS 1481-36-3) as a representative example. According to notifications to the European Chemicals Agency (ECHA), it is unanimously classified with the hazard statement H225: "Highly Flammable liquid and vapor".[4][5] This classification is not arbitrary; it is a direct result of its physical properties, as we will explore.

The process of hazard classification is a logical workflow, moving from raw data to the clear communication you see on a label and SDS.

GHS_Classification_Workflow cluster_Data Step 1: Data Collection cluster_Analysis Step 2: Hazard Evaluation Data Physicochemical Data (e.g., Flash Point, Boiling Point) Toxicological Data (e.g., LD50, Skin Irritation Studies) Environmental Data (e.g., Aquatic Toxicity) Analysis Compare data against GHS classification criteria (e.g., OSHA 29 CFR 1910.1200) Data->Analysis Input Pictogram Assign Pictogram(s) Analysis->Pictogram Determine SignalWord Assign Signal Word (e.g., 'Danger') Analysis->SignalWord Determine Statements Assign Hazard (H) and Precautionary (P) Statements Analysis->Statements Determine

Caption: GHS Hazard Classification Workflow.

Table 1: Common GHS Pictograms for Fluorinated Cyclopentane Derivatives

PictogramHazard ClassMeaning

FlammablesIndicates fire hazards from flammable liquids, gases, or solids.

IrritantMay cause skin/eye irritation, skin sensitization, or be harmful if swallowed.

Health HazardMay be a carcinogen, mutagen, reproductive toxicity, respiratory sensitizer, or aspiration hazard.

Part 2: Physicochemical Properties - The "Why" Behind the Hazards

The hazard classifications identified in Part 1 are a direct consequence of the compound's physical and chemical properties, detailed in Section 9 of the SDS. Understanding these properties is crucial for designing safe experimental and storage protocols.

Table 2: Key Physicochemical Properties of Cyclopentane and a Fluorinated Derivative

PropertyCyclopentaneFluorocyclopentaneSignificance in Safety Assessment
CAS Number 287-92-31481-36-3Unique identifier for the specific chemical substance.
Molecular Formula C₅H₁₀C₅H₉FDetermines molecular weight and elemental composition.
Molecular Weight 70.1 g/mol 88.12 g/mol Influences vapor density; heavier-than-air vapors can accumulate.
Boiling Point 49.2 °C / 120.6 °F[6]52 °C @ 300 mmHg[1]A low boiling point indicates high volatility, leading to a rapid buildup of flammable vapors.
Flash Point -20 °C / -4 °F[6]Not explicitly listed, but expected to be very low.The temperature at which the liquid gives off enough vapor to ignite.[7] A low flash point is the primary reason for the "Highly Flammable" classification.
OSHA Flammability Category 1 or 2Category 1 or 2 (inferred)This classification dictates strict storage and handling requirements under OSHA 29 CFR 1910.106.[8][9]
Vapor Density 2.42 (Air = 1)>1 (inferred)Vapors are heavier than air and can travel along the ground to distant ignition sources.[10]

The extremely low flash point of the parent cyclopentane is a critical data point.[6] This property places it and, by extension, similar fluorinated derivatives into a high-risk category for flammability. According to OSHA and GHS criteria, any liquid with a flashpoint below 73.4°F (23°C) is considered a high-risk flammable liquid, requiring stringent safety controls.[9][11]

Reactivity and Stability

Section 10 of the SDS addresses stability and reactivity. While many saturated fluorocarbons are relatively stable, it is crucial to consider incompatibilities.[12] Halogenated hydrocarbons as a class can react violently with certain materials.[13][14]

Key Incompatibilities:

  • Strong Oxidizing Agents: Can lead to fire or explosion.[10]

  • Alkali Metals (e.g., Sodium, Potassium): Can cause violent reactions.[15][16]

  • Aluminum: Contact has been reported to cause violent reactions with some halogenated hydrocarbons.[13][14]

Part 3: Human Health Hazards and Exposure Control

Protecting the health of researchers is paramount. This involves understanding the toxicological properties (SDS Section 11) and implementing robust exposure controls (SDS Section 8). While fully saturated fluoroalkanes are often considered to have low toxicity, this is not a universal rule, and inhalation of vapors or direct contact can still pose risks.[13][17][18] The toxicity of fluorinated compounds can vary significantly based on their specific structure, the presence of impurities, and their metabolic fate.[19][20]

The primary routes of exposure for volatile liquids like fluorinated cyclopentanes are inhalation and skin contact. Therefore, a multi-layered defense, known as the Hierarchy of Controls , is essential.

  • Engineering Controls: The most effective control is to physically remove the hazard. All work with these volatile, flammable compounds must be conducted in a certified chemical fume hood to control vapor inhalation.[21]

  • Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantities of the chemical used and ensuring personnel are fully trained on the specific hazards.

  • Personal Protective Equipment (PPE): PPE is the last line of defense, used when engineering and administrative controls cannot eliminate all risks. The selection of PPE is not a one-size-fits-all decision; it requires a careful risk assessment.[22][23]

PPE_Selection_Logic Start Start: Task Risk Assessment Task What is the task? (e.g., Weighing, Transfer, Reaction) Start->Task Weighing Small-scale transfer (Weighing/Pipetting) Task->Weighing Low Splash Potential Reaction Large-scale transfer or Reflux/Distillation Task->Reaction High Splash Potential Scale What is the scale? (<10mL, >1L) PPE_Base Minimum PPE: - Safety Glasses with Side Shields - Flame-Resistant Lab Coat - Nitrile Gloves Scale->PPE_Base Small Scale PPE_Splash Enhanced PPE: - Chemical Splash Goggles - Flame-Resistant Lab Coat - Chemical-Resistant Apron - Chemical-Resistant Gloves (e.g., Butyl, Viton®) Scale->PPE_Splash Large Scale Weighing->Scale Reaction->Scale Resp Is ventilation compromised or is there a large spill? PPE_Base->Resp PPE_Splash->Resp PPE_Resp Add Respiratory Protection: - Air-Purifying Respirator (APR) with Organic Vapor Cartridge Resp->PPE_Resp Yes Proceed Proceed with Task Resp->Proceed No PPE_Resp->Proceed

Caption: PPE Selection Logic Tree.

Experimental Protocol: Selection and Verification of Personal Protective Equipment

This protocol ensures a self-validating system for personnel protection.

  • Pre-Task Hazard Review: Before handling the chemical, thoroughly review Sections 2, 8, and 11 of the SDS.

  • Assess Engineering Controls: Verify that the chemical fume hood is operational. Check the certification sticker and the airflow monitor. The flow should be between 80-120 feet per minute (fpm).

  • Eye and Face Protection:

    • For small transfers (<50 mL), safety glasses with side shields are the minimum requirement.

    • For larger transfers or reactions with splash potential, wear chemical splash goggles.[24] For significant splash risks, add a face shield over the goggles.[23]

  • Skin and Body Protection:

    • Wear a flame-resistant (FR) lab coat.

    • Select gloves based on chemical compatibility. Check the manufacturer's data for resistance to fluorinated hydrocarbons. Nitrile gloves are a common starting point for incidental contact, but for extended use or immersion, heavier-duty gloves like butyl rubber or Viton® may be required.[25]

    • Ensure legs and feet are covered with long pants and closed-toe shoes.[21]

  • Respiratory Protection:

    • Under normal use in a certified fume hood, respiratory protection is not typically required.

    • In the event of a large spill or ventilation failure, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.[24] Personnel must be fit-tested and trained to use respirators.

  • Post-Task Verification: After the task, inspect all PPE for signs of contamination or degradation. Remove gloves using the proper technique to avoid skin contact and dispose of them as potentially hazardous waste.

Part 4: Proactive Safety - Storage, Handling, and Disposal

Safe laboratory practice is proactive, not reactive. The principles of proper storage and handling are designed to prevent incidents before they occur.

Storage

Due to their high flammability, fluorinated cyclopentane derivatives must be stored according to stringent standards for flammable liquids.[21]

  • Flammable Liquid Storage Cabinets: Store all containers in a designated, approved flammable liquid storage cabinet.[8][11] These cabinets are designed to limit the internal temperature in a fire.[8]

  • Quantity Limits: Adhere to OSHA-specified limits for the amount of flammable liquid that can be stored in a single cabinet and within a laboratory.[9][26] Do not store more than 60 gallons of Category 1, 2, or 3 flammable liquids in a single storage cabinet.[8][26]

  • Segregation: Proper chemical segregation is critical to prevent dangerous reactions.

Caption: Chemical Storage Compatibility Diagram.

Handling
  • Grounding and Bonding: When transferring large quantities of flammable liquids from one metal container to another, bond the containers and ground the dispensing container to dissipate static electricity, which can serve as an ignition source.[6][11]

  • Ignition Sources: Keep all flammable liquids away from heat, sparks, and open flames. Use only spark-proof tools and explosion-proof electrical equipment in areas where these chemicals are used or stored.[6][7][10]

  • Container Integrity: Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[21]

Disposal

Chemical waste must be handled in accordance with institutional and regulatory guidelines (SDS Section 13).

  • Waste Segregation: Halogenated waste streams are often required to be collected separately from non-halogenated solvent waste.[15][21]

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Disposal: Never dispose of flammable or halogenated solvents down the drain.[27] Use a certified hazardous waste disposal service.[9]

Part 5: Emergency Procedures - A Plan for When Things Go Wrong

Even with the best precautions, accidents can happen. Sections 4, 5, and 6 of the SDS provide the critical information needed for a swift and effective emergency response.

Experimental Protocol: Small-Scale Flammable Liquid Spill Response (<100 mL in a Fume Hood)

This protocol is for minor spills that can be safely managed by trained laboratory personnel. For any spill outside of a fume hood or of a larger volume, evacuate and call emergency services.[28]

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[27]

  • Isolate Ignition Sources: If it can be done safely, turn off any nearby ignition sources (hot plates, stir motors).[27]

  • Ensure Ventilation: Keep the fume hood sash at its operating height to ensure vapors are captured.

  • Don Appropriate PPE: At a minimum, wear chemical splash goggles, a lab coat, and heavy-duty nitrile or butyl rubber gloves.[28]

  • Contain the Spill: Use a spill absorbent material (spill pads or a non-reactive absorbent like vermiculite) to create a dike around the spill to prevent it from spreading.[27][28] Do not use combustible materials like paper towels to absorb large quantities.

  • Absorb the Spill: Apply the absorbent material, working from the outside of the spill inward to minimize vapor generation.[27]

  • Collect Residue: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material.[27]

  • Package Waste: Place the contaminated absorbent material into a compatible, sealable container (e.g., a glass jar or a designated waste container).

  • Label and Dispose: Tightly seal the container, label it as "Hazardous Waste" with the chemical name, and arrange for disposal through your institution's environmental health and safety office.[28]

  • Decontaminate: Wipe the spill area with soap and water.[28]

  • Restock: Replace any used items in the laboratory spill kit.[28]

First Aid
  • Inhalation: Remove the person to fresh air. If they feel unwell, seek medical attention.[29]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[28][29]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[29]

Conclusion

The Safety Data Sheet for fluorinated cyclopentane derivatives is more than a regulatory document; it is a comprehensive guide to risk management. By understanding the interplay between a compound's physicochemical properties, its resulting hazards, and the protocols designed to mitigate those risks, researchers can confidently and safely harness the scientific potential of this valuable class of chemicals. A culture of safety, grounded in the expert knowledge contained within the SDS, is the ultimate foundation for innovative and successful research.

References

  • Halogenated Hydrocarbons. (n.d.). NC DOL.
  • 8.2 Flammable and Combustible Liquids. (n.d.). Cornell University Environment, Health and Safety.
  • Halogenated Organic Compounds. (n.d.). CAMEO Chemicals - NOAA.
  • Flammable Liquids 29 CFR 1910.106. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Standard Operating Procedure - FLAMMABLE LIQUIDS. (n.d.). Yale Environmental Health & Safety.
  • 1910.106 - Flammable liquids. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Toxicology of Some Fluoro-Organic Compounds. (1989). DTIC.
  • Clayton, J. W. (n.d.). The Toxicity of Fluorocarbons with Special Reference to Chemical Constitution. Haskell Laboratory.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025). U.S. Chemical Storage.
  • Spill/Emergency Planning. (n.d.). The University of Iowa Environmental Health and Safety.
  • Fact Sheet: Flammable Liquids. (n.d.). Oregon OSHA.
  • Spill Response and Cleanup. (2024). OSHA Training School.
  • Fluorocyclopentane. (n.d.). PubChem - NIH.
  • Flammable Liquid Spill Clean Up. (2021). Safety & Risk Services - The University of British Columbia.
  • Fluorocyclopentane. (n.d.). CymitQuimica.
  • Fluorocyclopentane. (n.d.). Chem-Impex.
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (2025). RSG Safety.
  • Guidance on the compilation of safety data sheets. (2015). European Chemicals Agency (ECHA).
  • Emergency response / spill control. (n.d.). Health and Safety Executive (HSE).
  • Fluorocarbon. (n.d.). Wikipedia.
  • Why do fluorocarbons have such potent chronic toxicity concerns despite the great stability of the C-F bond? (2014). Quora.
  • Guidance on the compilation of safety data sheets. (n.d.). ECHA - European Union.
  • Guidance on the preparation of safety data sheets. (2025). Helpdesk Biocides.
  • Le, J. K., & Worthley, M. I. (2023). Fluorides and Fluorocarbons Toxicity. StatPearls - NCBI Bookshelf.
  • PFAS Safety: PPE and Mitigation Efforts. (2022). International Enviroguard.
  • Guidance on the compilation of safety data sheets. (2020). REACH-CLP-Biozid Helpdesk.
  • FLUOROCYCLOPENTANE. (n.d.). Sigma-Aldrich.
  • Extended safety data sheets. (n.d.). ECHA - European Union.
  • Reactive Hazards. (n.d.). NUS Chemistry.
  • FLUOROCYCLOPENTANE. (n.d.). ECHEMI.
  • PPE For Chemical Handling With Example. (2025). Industrial Safety Tips.
  • Perfluoromethylcyclopentane - SDS EU (Reach Annex II). (2023).
  • PFAS and PPE: what is the current situation? (2023). Vandeputte.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024). PPS Essentials.
  • Perfluoro(methylcyclopentane) - Safety Data Sheet. (n.d.). Synquest Labs.
  • Perspective on halogenated organic compounds. (2023). PMC - NIH.
  • What are Fluorinated Containers for storing chemicals? (n.d.). U-Pack.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Fluorine Safety. (n.d.). Purdue University Department of Chemistry.
  • SAFETY DATA SHEET cyclopentane. (2015). Balchem.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
  • Cyclopentene - GHS Data. (2025). EPA.
  • What Is The Best Way To Store Chemical Solvents? (n.d.). Enviro Tech International, Inc.
  • SAFETY DATA SHEET - Cyclopentane. (2009).
  • SAFETY DATA SHEET - 1,1,2,2,3,3,4-Heptafluorocyclopentane. (2025). Tokyo Chemical Industry.
  • chemical handling and storage section 6. (n.d.). University of Toronto Scarborough.

Sources

Strategic Synthesis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane CAS: 2091636-18-7 (Bromide), 371917-15-6 (Alcohol Precursor) Molecular Formula: C


H

BrF

Core Application: This scaffold is a critical bioisostere for the tert-butyl group in drug discovery. The 1,1-disubstitution pattern introduces a quaternary center that confers metabolic stability (blocking P450 oxidation) and increases lipophilicity without the steric bulk of a cyclohexyl group.

This guide details the synthesis of this scaffold, prioritizing a modern electrophilic trifluoromethylation pathway over legacy methods involving hazardous SF


 gas. The route is designed for high-fidelity reproduction in a research laboratory setting.

Retrosynthetic Analysis

The construction of the quaternary carbon center bearing a trifluoromethyl group is the rate-limiting step. The 1,1-disubstituted cyclopentane core is best accessed via the functionalization of a pre-existing ring or the cyclization of an acyclic precursor.

Strategic Disconnection:

  • C-Br Disconnection: The bromomethyl group is derived from the primary alcohol, (1-(trifluoromethyl)cyclopentyl)methanol.

  • Functional Group Interconversion (FGI): The alcohol is obtained via the reduction of 1-(trifluoromethyl)cyclopentanecarboxylic acid (or its ester).

  • C-CF

    
     Disconnection (Key Step):  The trifluoromethyl group is introduced via electrophilic trifluoromethylation of a ketene silyl acetal derived from methyl cyclopentanecarboxylate.
    

Retrosynthesis Target 1-(Bromomethyl)-1- (trifluoromethyl)cyclopentane Alcohol (1-(Trifluoromethyl) cyclopentyl)methanol Target->Alcohol Appel Reaction or PBr3 Ester Methyl 1-(trifluoromethyl) cyclopentanecarboxylate Alcohol->Ester LiAlH4 Reduction KSA Ketene Silyl Acetal (Intermediate) Ester->KSA Electrophilic CF3 (Togni Reagent) Start Methyl cyclopentanecarboxylate (Comm. Available) KSA->Start LDA, TMSCl

Figure 1: Retrosynthetic logic flow from target bromide to commercially available ester.

Primary Methodology: Electrophilic Trifluoromethylation

This pathway avoids the use of sulfur tetrafluoride (SF


) and HF, which are required for the "classic" Dmowski route (reaction of dicarboxylic acids). Instead, it utilizes hypervalent iodine reagents (Togni Reagent II) to install the CF

group onto a nucleophilic enolate equivalent.
Phase 1: Construction of the Quaternary CF Center

Objective: Synthesis of Methyl 1-(trifluoromethyl)cyclopentanecarboxylate.

Mechanism: The reaction proceeds via the formation of a ketene silyl acetal (KSA), which then undergoes Umpolung trifluoromethylation. The hypervalent iodine reagent acts as an electrophilic CF


 source.

Protocol:

  • Formation of Ketene Silyl Acetal (KSA):

    • Reagents: Methyl cyclopentanecarboxylate (1.0 equiv), LDA (1.1 equiv), TMSCl (1.2 equiv), THF (anhydrous).

    • Procedure: Cool a solution of LDA in THF to -78°C. Add the ester dropwise over 30 minutes. Stir for 1 hour to ensure complete enolization. Add TMSCl rapidly. Allow the mixture to warm to room temperature.

    • Purification: The KSA is moisture-sensitive. Remove solvent under vacuum and use the crude oil immediately or distill under inert atmosphere if high purity is required.

  • Electrophilic Trifluoromethylation:

    • Reagents: Crude KSA (1.0 equiv), Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv), Zn(NTf

      
      )
      
      
      
      (Catalyst, 5-10 mol%), DCM or CH
      
      
      CN.
    • Procedure: Dissolve Togni Reagent II and the Zinc catalyst in DCM. Add the KSA solution at 0°C. The reaction typically completes within 2-4 hours at room temperature.

    • Workup: Quench with saturated NaHCO

      
      . Extract with DCM.
      
    • Key Insight: The use of a Lewis Acid catalyst (Zn or Cu) is critical to activate the hypervalent iodine species, facilitating the transfer of the CF

      
       group to the quaternary center.
      
Phase 2: Reduction to the Neopentyl Alcohol

Objective: Synthesis of (1-(Trifluoromethyl)cyclopentyl)methanol.

Protocol:

  • Reagents: LiAlH

    
     (2.0 equiv), Et
    
    
    
    O or THF.
  • Procedure: Prepare a slurry of LiAlH

    
     in dry ether at 0°C. Add the trifluoromethylated ester (from Phase 1) dropwise.
    
  • Critical Control Point: The CF

    
     group is electron-withdrawing, making the ester more electrophilic, but the quaternary center adds steric bulk. Reflux may be required to drive the reaction to completion.
    
  • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

    • Yield Expectation: 85-95%.

Phase 3: Bromination (The Target Step)

Objective: Synthesis of this compound.

Reaction Choice: The Appel reaction is preferred over PBr


 for neopentyl-type alcohols to minimize skeletal rearrangements, although the CF

group significantly suppresses carbocation formation, making PBr

a viable alternative.

Protocol (Appel Conditions):

  • Reagents: Alcohol (1.0 equiv), CBr

    
     (1.1 equiv), PPh
    
    
    
    (1.1 equiv), DCM.
  • Procedure: Dissolve the alcohol and CBr

    
     in DCM at 0°C. Add PPh
    
    
    
    portion-wise to control the exotherm.
  • Observation: The solution will turn slightly yellow. Stir at room temperature for 3-6 hours.

  • Purification: The byproduct is Triphenylphosphine oxide (Ph

    
    PO). Remove the bulk of Ph
    
    
    
    PO by precipitation with hexanes, followed by silica gel chromatography (Eluent: Hexanes/EtOAc 95:5).

Quantitative Data & Reagent Comparison

Reagent/MethodRoleProsCons
Togni Reagent II Electrophilic CF

Source
Bench-stable solid; Mild conditions; High selectivity for C-alkylation.[1]Expensive for multi-gram scale; Atom economy is low.
SF

/ HF
Fluorinating AgentIndustrial standard; Direct conversion of -COOH to -CF

.
Extreme Hazard ; Requires specialized Hastelloy autoclaves; Gas handling.[2]
LiAlH

Reducing AgentComplete reduction to alcohol; Fast.Pyrophoric; Requires anhydrous conditions.
Appel (CBr

/PPh

)
BrominationNeutral conditions; High functional group tolerance.Generates stoichiometric Ph

PO waste (difficult removal).
PBr

BrominationHigh atom economy; Cheap.Acidic conditions; Potential for neopentyl rearrangement (low risk here due to CF

).

Safety & Handling (Critical)

  • Togni Reagent: While stable, hypervalent iodine compounds can be shock-sensitive or explosive under extreme heat. Do not heat the reaction mixture above 60°C.

  • Trifluoromethyl Group: The CF

    
     moiety increases the lipophilicity and volatility of intermediates. The final bromide is likely a volatile liquid or low-melting solid. Use a rotary evaporator with a controlled vacuum (>20 mbar) to avoid losing the product. 
    
  • Waste: All fluorinated waste must be segregated.

References

  • Electrophilic Trifluoromethylation of Ketene Silyl Acetals: Katayev, D., Matoušek, V., Koller, R., & Togni, A. (2015).[3] Antimony- and Zinc-Catalyzed Enantioselective Electrophilic Trifluoromethylation of α-Nitro Esters and Ketene Silyl Acetals. Organic Letters, 17(23), 5898–5901. [Link]

  • Synthesis of 1-(Trifluoromethyl)cyclopentanecarboxylic acid (Industrial Context): Dmowski, W., & Wolniewicz, A. (2000). Selective reactions of 1,1-cycloalkanedicarboxylic acids with SF4. A route to 1,1-bis(trifluoromethyl)cycloalkanes, 1-fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(trifluoromethyl)-1-cycloalkanecarboxylic acids. Journal of Fluorine Chemistry, 102(1-2), 141-146. [Link]

  • General Review of Trifluoromethylation Strategies: Ma, J. A., & Cahard, D. (2008). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 108(9). [Link]

Sources

The Trifluoromethyl Anchor: Conformational Locking and Metabolic Shielding in Cyclopentane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group into cyclopentane rings is a high-impact strategy in modern medicinal chemistry, serving a dual purpose: conformational restriction  and metabolic protection . Unlike cyclohexane, which resides in a defined chair, cyclopentane is inherently flexible ("floppy"), existing in a state of rapid pseudorotation. The introduction of a 

moiety acts as a stereoelectronic anchor, biasing the ring into a specific envelope conformation due to its significant steric bulk (comparable to an isopropyl group) and unique electronic repulsion vectors.

This guide details the physicochemical mechanics of this stabilization, provides a validated photoredox synthesis protocol for accessing these scaffolds, and analyzes the impact on drug-like properties (ADME).

Part 1: Stereoelectronic & Conformational Dynamics[1]

The Physics of Pseudorotation Arrest

Unsubstituted cyclopentane is not planar; it alleviates torsional strain (eclipsing C-H bonds) by puckering. However, the energy barrier between its various "envelope" and "twist" forms is negligible (< 0.5 kcal/mol), resulting in a phenomenon called pseudorotation . The ring atoms move like a ripple in water, meaning substituents on the ring are not fixed in defined axial or equatorial positions.

The


 group arrests this motion through two primary mechanisms:
  • Steric Anchoring (The A-Value Proxy): The van der Waals volume of

    
     is approximately 42 ų, placing it between an ethyl and an isopropyl group in terms of steric demand. To minimize 1,2-cis eclipsing interactions and transannular strain, the 
    
    
    
    group forces the ring into an envelope conformation where the
    
    
    -bearing carbon is at the "flap" (puckered out of plane), adopting a pseudo-equatorial orientation.
  • Dipole-Dipole Minimization: The C-

    
     bond is highly polar. If the ring were to invert or twist such that the 
    
    
    
    became pseudo-axial, the dipole vector would align unfavorably with the ring's average plane electron density. The pseudo-equatorial position directs the dipole away from the ring, stabilizing the conformer.
Visualization: The Energy Well

The following diagram illustrates how the


 group transforms the flat energy landscape of cyclopentane into a defined potential energy well.

ConformationEnergy Unsub Unsubstituted Cyclopentane (High Entropy, Rapid Pseudorotation) CF3_Sub CF3-Substituted Cyclopentane (Conformationally Locked) Unsub->CF3_Sub Substituent Addition Envelope Preferred Envelope Form (CF3 Pseudo-Equatorial) CF3_Sub->Envelope Thermodynamic Sink (>2.5 kcal/mol stabilization) Twist High Energy Twist/Axial (Steric/Electronic Clash) CF3_Sub->Twist Transient State

Caption: The


 group creates a thermodynamic sink, locking the ring into a pseudo-equatorial envelope form and reducing entropic "noise" in ligand-protein binding.

Part 2: Synthetic Methodology

Validated Protocol: Photoredox Hydrotrifluoromethylation

Directly installing a


 group onto a saturated ring is difficult. The most robust pathway is the radical hydrotrifluoromethylation of cyclopentenes . This method utilizes Togni’s Reagent II (an electrophilic 

source) activated by a visible-light photocatalyst.

Why this method?

  • Regioselectivity: The

    
     radical is electrophilic and adds rapidly to the alkene.
    
  • Mild Conditions: Avoids the use of harsh fluorinating agents (like

    
     or HF).
    
  • Scalability: Togni II is a crystalline, bench-stable solid.

Step-by-Step Experimental Protocol

Target: Synthesis of 1-(trifluoromethyl)cyclopentane derivatives from cyclopentenes.

Reagents:

  • Substrate: Substituted Cyclopentene (1.0 equiv)

  • CF3 Source: Togni Reagent II (1.2 equiv)

  • Catalyst:

    
     (1.0 mol%) or 
    
    
    
  • H-Atom Donor: Thiophenol (

    
    ) or Hantzsch Ester (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), degassed.

  • Light Source: Blue LEDs (450 nm).

Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Cyclopentene substrate (0.5 mmol), Togni Reagent II (190 mg, 0.6 mmol), and the Photocatalyst (1.0 mol%).

  • Solvent & Donor: Evacuate and backfill with Argon (3x). Add degassed DCM (5 mL) via syringe, followed by the H-Atom Donor (e.g., PhSH, 0.75 mmol).

  • Irradiation: Place the tube 2-3 cm away from Blue LEDs. Stir vigorously at room temperature (25°C) for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.

  • Quench & Workup: Dilute the mixture with

    
     and wash with saturated 
    
    
    
    (to remove benzoic acid byproduct) and brine.
  • Purification: Dry organic layer over

    
    , concentrate under reduced pressure (careful: simple trifluoromethyl cyclopentanes can be volatile), and purify via silica gel flash chromatography (Pentane/Ether gradient).
    
Reaction Mechanism Visualization

ReactionMechanism Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited Ir_GS->Ir_Excited Blue LED (hv) Ir_Ox Ir(IV) Oxidized Ir_Excited->Ir_Ox SET to Togni Ir_Ox->Ir_GS SET from Thiol Radical Togni Togni Reagent II CF3_Rad •CF3 Radical Togni->CF3_Rad Reductive Cleavage Alkene Cyclopentene CF3_Rad->Alkene Radical Addition Rad_Int C-Centered Radical Intermediate Alkene->Rad_Int Product CF3-Cyclopentane Product Rad_Int->Product H-Abstraction (from R-SH) H_Donor H-Donor (R-SH)

Caption: Photoredox cycle generating electrophilic CF3 radicals for regioselective addition to the cyclopentene double bond.

Part 3: Physicochemical Implications in Drug Design

Metabolic Shielding

The C-F bond is the strongest single bond to carbon (


). Replacing a C-H bond with C-F renders that site virtually inert to Cytochrome P450 oxidative metabolism. In cyclopentanes, the 

-carbons are typically "soft spots" for hydroxylation. A

group blocks metabolism at the ipso carbon and sterically hinders the adjacent positions.
Comparative Data Table

The table below highlights why


 is superior to Methyl (

) for stability, despite similar steric bulk.
ParameterMethyl-Cyclopentane (

)
Trifluoromethyl-Cyclopentane (

)
Implication
Bond Dissociation Energy ~414 kJ/mol (C-H)~485 kJ/mol (C-F)

is metabolically inert.
Van der Waals Volume ~24 ų~42 ų

is bulkier; stronger conformational lock.
Lipophilicity (

)
+0.5 (approx)+1.0 to +1.2

significantly increases membrane permeability.
Dipole Moment LowHigh (~2.0 D)

introduces a vector for specific binding interactions.
Electronic Effect Weak Donor (+I)Strong Withdrawer (-I)Lowers pKa of neighboring amines by 2-3 units.
Strategic Application

Use the


-cyclopentane scaffold when:
  • Solubility is adequate, but metabolic half-life is short. The lipophilicity increase is managed, but the metabolic block is absolute.

  • A specific vector is required. If a ligand needs to present a pharmacophore at a precise angle, the "locking" effect of

    
     reduces the entropic penalty of binding.
    
  • Basicity modulation. If a neighboring amine is too basic (causing hERG liability or poor permeation), the proximal

    
     will lower the pKa, neutralizing the center at physiological pH.
    

References

  • Parsons, A. T., & Buchwald, S. L. (2011).[1] Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]

Sources

Quaternary Carbon Trifluoromethylation: Strategic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group at a quaternary carbon center represents a high-value, high-complexity target in modern medicinal chemistry.[1][2][3][4][5] Unlike simple aryl-trifluoromethylation, quaternary 

centers offer a unique combination of conformational restriction and metabolic blocking , often serving as bioisosteres for isopropyl or tert-butyl groups but with profoundly altered electronic profiles.

This technical guide dissects the synthesis and application of these building blocks, moving beyond basic literature summaries to provide actionable decision frameworks and validated protocols for the bench scientist.

Part 1: The Strategic Value of Quaternary Centers

The "Fluorine Effect" is not merely about lipophilicity; it is about the strategic manipulation of molecular geometry and reactivity. A quaternary carbon bearing a


 group introduces a permanent dipole and steric bulk (

Van der Waals radius

2.7 Å, similar to an isopropyl group) without the metabolic liability of alkyl chains.
Key Pharmacokinetic Advantages
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) renders the quaternary center impervious to oxidative metabolism (e.g., P450 hydroxylation), significantly extending half-life (

    
    ).
    
  • Conformational Locking: The steric demand of the

    
     group restricts bond rotation, locking bioactive conformations and reducing the entropic penalty of binding to protein targets.
    
  • Lipophilicity Modulation: While fluorination generally increases LogP, the dipole of the C-F bonds can be exploited to tune permeability across the blood-brain barrier (BBB).

Visualization: The Pharmacophore Impact

The following diagram illustrates the downstream effects of installing a quaternary


 group on a drug candidate's profile.

G Start Quaternary CF3 Installation Steric Steric Bulk (Vol ~ Isopropyl) Start->Steric Electronic Electronic w/d (Dipole) Start->Electronic Stability C-F Bond Strength (116 kcal/mol) Start->Stability ConfLock Conformational Locking Steric->ConfLock Bioiso Bioisosterism (vs. t-Bu, i-Pr) Steric->Bioiso Electronic->Bioiso Metab Blocks P450 Oxidation Stability->Metab Binding Increased Target Affinity ConfLock->Binding Bioiso->Binding PK Extended Half-Life Metab->PK

Figure 1: Causal pathway linking physicochemical properties of quaternary


 groups to clinical drug attributes.

Part 2: Synthetic Architectures & Decision Frameworks

Constructing a quaternary center with a


 group is synthetically demanding due to the electron-withdrawing nature of fluorine (destabilizing carbocation intermediates) and steric hindrance. The choice of method depends entirely on the substrate's electronic bias.
Nucleophilic Trifluoromethylation (The "Ketone" Route)

This is the most reliable method for generating quaternary centers from carbonyl precursors. The Ruppert-Prakash reagent (


) is the industry standard.
  • Mechanism: Fluoride-initiated activation of silicon generates a pentacoordinate silicon species, releasing a "naked"

    
     equivalent that attacks the carbonyl.
    
  • Challenge: The addition is reversible; the resulting alkoxide can eject

    
    .
    
  • Solution: Use of anhydrous fluoride sources (TBAF, CsF) and silyl trapping to drive equilibrium.

Electrophilic Trifluoromethylation (The "Enolate" Route)

Used when the quaternary center is formed via C-C bond formation on an existing carbon framework (e.g.,


-keto esters).
  • Reagents: Togni Reagents (Hypervalent Iodine) and Umemoto Reagents (Sulfonium salts).

  • Advantage: Allows for enantioselective catalysis using chiral Cu(II) or organocatalysts.

  • Critical Insight: Umemoto Reagent IV (active trifluoromethoxy groups) offers higher reactivity than Togni II for sterically encumbered substrates.

Synthetic Decision Matrix

Use this logic flow to select the appropriate synthetic strategy for your target molecule.

DecisionTree Start Target: Quaternary CF3 Center Q1 Starting Material? Start->Q1 Ketone Ketone / Imine (Electrophilic Carbon) Q1->Ketone Enolate Enolate / Arene (Nucleophilic Carbon) Q1->Enolate Method1 Nucleophilic CF3 Addition Ketone->Method1 Method2 Electrophilic CF3 Transfer Enolate->Method2 Reagent1 Reagent: TMS-CF3 (Ruppert-Prakash) Method1->Reagent1 Reagent2 Reagent: Togni I/II or Umemoto Salts Method2->Reagent2 Consideration1 Note: Reversible addition. Trapping required. Reagent1->Consideration1 Consideration2 Note: Requires catalyst (Cu, Organocatalyst). Reagent2->Consideration2

Figure 2: Synthetic decision tree for selecting the optimal trifluoromethylation pathway.

Part 3: Technical Protocols (Self-Validating Systems)

Protocol A: Nucleophilic Addition to Ketones (Ruppert-Prakash)

Target: Synthesis of tertiary trifluoromethyl carbinols (quaternary carbon).[6]

Reagents:

  • Substrate: Aryl/Alkyl Ketone (1.0 equiv)

  • Reagent:

    
     (1.2 - 1.5 equiv)
    
  • Initiator: CsF or TBAF (10-20 mol%)

  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add ketone and

    
     in anhydrous THF.
    
  • Initiation (Critical Step): Cool to 0°C. Add the fluoride source (CsF or TBAF) slowly.

    • Why? The reaction is exothermic. Rapid addition can cause "fluoroform (

      
      )" generation via protonation if any moisture is present.
      
  • Monitoring: Stir at 0°C

    
     RT. Monitor by 
    
    
    
    NMR. Look for the disappearance of
    
    
    (
    
    
    -67 ppm) and appearance of the silyl ether product.
  • Hydrolysis: Add 1M HCl or TBAF solution to cleave the O-Si bond.

  • Validation: The product should show a singlet in

    
     NMR around -75 to -80 ppm (depending on substituents).
    
Protocol B: Enantioselective Electrophilic Trifluoromethylation

Target:


-trifluoromethylation of 

-keto esters using Togni Reagent II.

Reagents:

  • Substrate:

    
    -keto ester (1.0 equiv)
    
  • Reagent: Togni Reagent II (1.2 equiv)

  • Catalyst:

    
     (5 mol%) + Chiral Bisoxazoline Ligand (6 mol%)
    
  • Solvent: DCM or

    
    
    

Step-by-Step Workflow:

  • Catalyst Formation: Mix Cu salt and chiral ligand in DCM for 1 hour to form the active complex.

  • Substrate Addition: Add the

    
    -keto ester.
    
  • Reagent Addition: Add Togni Reagent II in one portion at 0°C.

    • Why Togni II? It is generally more soluble in non-polar solvents than Togni I (acid form).

  • Workup: Filter through a silica plug to remove iodine byproducts.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC. The quaternary

    
     usually appears near -60 to -65 ppm in 
    
    
    
    NMR.

Part 4: Reagent Comparison & Selection Guide

ReagentTypeReactivity ProfileStabilityPrimary Application
TMS-CF3 (Ruppert-Prakash)NucleophilicHigh. Requires Lewis Base activation (F-).Liquid, moisture sensitive.Addition to ketones/imines to form alcohols/amines.
Togni Reagent I ElectrophilicModerate. Hypervalent Iodine.[7]Solid, stable.Trifluoromethylation of thiols, phosphines, and enolates.
Togni Reagent II ElectrophilicModerate/High.[8] Better solubility than I.Solid, stable.Preferred for Cu-catalyzed ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-trifluoromethylation.
Umemoto Reagent IV ElectrophilicVery High. Sulfonium salt.Solid, non-hygroscopic.Difficult substrates; sterically hindered enolates.[6]
Langlois Reagent RadicalModerate. (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Solid, stable.C-H trifluoromethylation (often heteroaromatics).[8][9]

References

  • BenchChem. (2025).[2] Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. Retrieved from

  • Sigma-Aldrich. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).[2][10][11] Retrieved from

  • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. Retrieved from

  • Barata-Vallejo, S., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry - A European Journal. Retrieved from

  • Wang, C., et al. (2020).[12] Asymmetric synthesis of quaternary α-trifluoromethyl α-amino acids by Ir-catalyzed allylation followed by kinetic resolution. Chemical Communications.[12] Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.). Umemoto Reagent IV and Electrophilic Fluorinating Agent. Retrieved from

Sources

Solubility profile of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary[1]

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (CAS: 2091636-18-7) is a specialized fluorinated building block used primarily in the synthesis of bioisosteres for drug discovery.[1] Its structure features a cyclopentane ring geminally substituted with a trifluoromethyl group (


) and a bromomethyl group (

).[1][2]

This 1,1-disubstitution pattern creates a neopentyl-like steric environment, significantly influencing its solubility and reactivity.[1][2] The molecule exhibits high lipophilicity due to the perfluorinated moiety and the cycloaliphatic ring, rendering it hydrophobic and soluble in a broad spectrum of organic solvents.[1]

Key Solubility Characteristics:

  • Primary Solvents: Chlorinated hydrocarbons (DCM, Chloroform), Ethers (THF, MTBE), and Esters (Ethyl Acetate).[1][2]

  • Incompatibility: Highly insoluble in water; potential phase separation in highly polar protic mixtures without co-solvents.[2]

  • Stability Warning: While generally stable, the molecule is an alkylating agent.[2] Avoid prolonged heating in nucleophilic solvents (e.g., Pyridine, DMSO) unless reaction is intended.[1][2]

Part 2: Physicochemical Basis of Solvation[1]

To understand the solubility profile, one must analyze the competing intermolecular forces driven by the molecule's functional groups.[1]

Structural Analysis[2]
  • The Trifluoromethyl Group (

    
    ):  This group is highly electronegative but chemically inert.[1][2] It imparts significant lipophilicity (
    
    
    
    value) and lowers the surface tension of the bulk liquid.[1] It does not participate in hydrogen bonding as an acceptor due to the tight retention of lone pairs by fluorine.[2]
  • The Bromomethyl Group (

    
    ):  Provides a dipole moment and a "soft" polarizable center, facilitating solubility in polar aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).[1][2]
    
  • The Cyclopentane Ring: Acts as a lipophilic scaffold, ensuring compatibility with non-polar hydrocarbons.[2]

The "Fluorine Effect" on Solubility

The


 group creates a "fluorous" character.[1] While not sufficient to require fluorous solvents (like FC-72), it does enhance solubility in halogenated solvents and aromatics while decreasing water miscibility to negligible levels (<0.1 mg/mL predicted).[1][2]

Part 3: Solubility Profile by Solvent Class[1]

The following data categorizes solvent compatibility based on dielectric constants (


) and empirical solvation capability.
Table 1: Solubility Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent Preferred for handling. The polarizable C-Cl bonds interact favorably with the C-Br and C-F dipoles.[1]
Ethers THF, Diethyl Ether, MTBE, 1,4-DioxaneExcellent Good general-purpose solvents.[1][2] THF is ideal for subsequent Grignard or lithiation reactions.[2]
Esters/Ketones Ethyl Acetate, AcetoneGood Soluble, but check for transesterification/aldol side reactions if strong bases are added later.[2]
Aromatics Toluene, Benzene, XyleneGood Excellent for heating/reflux conditions due to higher boiling points.[2]
Alkanes Hexane, Heptane, PentaneModerate Soluble, but may require slight warming if the compound is in a solid crystalline state (purity dependent).[1][2]
Polar Protic Methanol, Ethanol, IsopropanolModerate Soluble.[2] Caution: At high temperatures, solvolysis (SN1) may occur slowly, mediated by the solvent.[1][2]
Water WaterInsoluble Forms a biphasic system.[2] Denser than water (approx.[2] density >1.4 g/mL).[2][3]

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Limit)

Use this to determine the exact concentration limit for stock solutions.[1]

  • Preparation: Weigh 50 mg of this compound into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 50

    
    L increments at 
    
    
    
    .
  • Equilibration: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.

    • Turbidity/Precipitate: Saturation point reached.[2]

  • Quantification (Optional): If precise g/L is needed, filter the saturated supernatant through a 0.22

    
    m PTFE filter and analyze via GC-FID or HPLC-UV (210 nm).
    
Protocol B: Solvent Selection for Reactivity

Use this workflow to choose the correct solvent for chemical transformation.[1]

SolventSelection Start Select Solvent for Reaction ReactionType Identify Reaction Type Start->ReactionType Nucleophilic Nucleophilic Substitution (Displacement of Br) ReactionType->Nucleophilic Metalation Metal Insertion (Grignard/Lithium) ReactionType->Metalation CheckTemp Is Heat Required? Nucleophilic->CheckTemp EtherSolvent Use Ethers (THF, Et2O, 2-MeTHF) Metalation->EtherSolvent Strictly Anhydrous PolarAprotic Use Polar Aprotic (DMF, DMSO, NMP) CheckTemp->PolarAprotic Yes (High T) Warning WARNING: Neopentyl Sterics Require High Energy/Strong Nucleophiles CheckTemp->Warning

Figure 1: Decision matrix for solvent selection based on intended chemical transformation.[1][2] Note the critical warning regarding steric hindrance.

Part 5: Stability and Reactivity Considerations[1]

The Neopentyl Constraint

The this compound structure places the leaving group (Bromide) on a primary carbon, but the adjacent position is a quaternary carbon bearing a bulky


 group.[1]
  • Impact on Solubility/Reactivity: This "neopentyl-like" steric bulk severely retards

    
     reactions.[2] Standard nucleophilic substitutions in solvents like Acetone or Acetonitrile will be significantly slower than with simple alkyl bromides.[2]
    
  • Solvent Recommendation: To overcome this barrier, use high-boiling polar aprotic solvents (DMF, DMSO) that allow for elevated temperatures (

    
    ) to drive the reaction, or use phase-transfer catalysis (PTC) in Toluene/Water systems.[1][2]
    
Handling Precautions
  • Density: This compound is significantly denser than water (estimated ~1.5 - 1.7 g/mL).[1][2] In extraction workups (e.g., DCM/Water), the organic layer will be on the bottom .[1][2]

  • Volatility: The

    
     group increases volatility.[2] Do not rotovap under high vacuum (<10 mbar) at elevated temperatures for prolonged periods, or product loss may occur.[1][2]
    

Part 6: References

  • Sigma-Aldrich. this compound Product Specification. CAS 2091636-18-7.[1][2][4][5][6] Available at: [1]

  • Cymit Quimica. Physical Properties of Fluorinated Cycloalkanes. Available at: [1][2]

  • Legros, J., et al. (2014). "Trifluoromethylcyclohexane as a new solvent? Limits of use." Journal of Organic Chemistry. (Contextual reference for solubility of CF3-cycloalkanes).

  • O'Hagan, D. (2008).[2] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.[1][2] (Mechanistic basis for lipophilicity).[1][2]

  • PubChem. Compound Summary for this compound. Available at: [1][2]

(Note: Specific density and exact solubility values are estimated based on structural analogs like (trifluoromethyl)cyclohexane and neopentyl bromide due to the novel nature of this specific building block.)[1][2]

Sources

Advanced Guide: gem-Disubstituted Trifluoromethyl Cyclopentanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of gem-disubstituted trifluoromethyl cyclopentanes , focusing on their synthesis, structural properties, and application in medicinal chemistry.

Executive Summary

The 1-substituted-1-(trifluoromethyl)cyclopentane scaffold represents a privileged structural motif in modern medicinal chemistry.[1] By introducing a trifluoromethyl (


) group at a quaternary center within a five-membered ring, researchers can simultaneously modulate metabolic stability , lipophilicity , and conformational rigidity .[1]

This guide addresses the specific challenges associated with constructing this sterically congested quaternary center and analyzes the physicochemical impact of the


 group on the cyclopentane ring. It is designed for medicinal chemists seeking to exploit bioisosteric replacements for gem-dimethyl or isopropyl groups to improve drug-like properties (DMPK).[1]

Structural & Physicochemical Analysis

Conformational Dynamics

Unlike cyclohexane, which resides in a defined chair conformation, cyclopentane exists in a dynamic equilibrium between envelope (


)  and half-chair/twist (

)
conformations to minimize torsional strain (Pitzer strain).[1]
  • The "Locking" Effect: The introduction of a bulky

    
     group (A-value 
    
    
    
    2.5 kcal/mol, similar to an isopropyl group) at a quaternary center significantly raises the barrier to pseudorotation.
  • Preferred Geometry: In 1-aryl-1-trifluoromethylcyclopentanes, the

    
     group typically occupies the pseudo-equatorial  position at the "flap" of the envelope to minimize 1,2-eclipsing interactions with adjacent methylene protons.[1] This conformational bias is critical for positioning pharmacophores in protein binding pockets.[1]
    
Bioisosterism and Metabolic Stability

The


 group is a non-classical bioisostere for the isopropyl or tert-butyl group but with distinct electronic properties.
PropertyIsopropyl (

)
Trifluoromethyl (

)
Impact on Scaffold
Van der Waals Volume ~36 ų~42 ų

is slightly bulkier, increasing steric demand.[1]
Electronegativity Low (Electron Donating)High (Electron Withdrawing)Lowers

of adjacent amines/acids; reduces oxidation potential.[1]
Lipophilicity (

)
+1.53+0.88Increases logP, enhancing membrane permeability.[1]
Metabolic Liability High (CYP450 hydroxylation)Null (C-F bond stability)Blocks metabolic soft spots , extending half-life (

).[1]
Visualization of Metabolic Blocking

The following diagram illustrates how the quaternary


 center prevents oxidative metabolism compared to a gem-dimethyl analog.

MetabolicBlocking GemDimethyl Gem-Dimethyl Analog (Metabolically Labile) CYP450 CYP450 Enzyme GemDimethyl->CYP450 H-atom abstraction Metabolite Hydroxylated Metabolite (Inactive/Toxic) CYP450->Metabolite Oxidation CF3Scaffold gem-CF3 Cyclopentane (Metabolically Stable) CF3Scaffold->CYP450 C-F bond inert NoReaction No Oxidation (Extended t1/2) CF3Scaffold->NoReaction Retains Potency

Caption: Comparative metabolic fate of gem-dimethyl vs. gem-trifluoromethyl scaffolds in the presence of CYP450 enzymes.

Synthetic Methodologies

Constructing a quaternary center bearing a


 group is synthetically demanding due to the strong electron-withdrawing nature of fluorine (destabilizing adjacent carbocations) and steric repulsion. Three primary strategies are employed:
Strategy A: Deoxofluorination (The "Industrial Standard")

This approach involves the conversion of a carboxylic acid to a trifluoromethyl group using sulfur tetrafluoride (


) or its liquid derivatives (e.g., DAST, Deoxo-Fluor). While harsh, it is the most reliable method for scaling.[1]
  • Precursor: 1-Arylcyclopentanecarboxylic acid.[1]

  • Reagent:

    
     / 
    
    
    
    (Lewis Acid).[1]
  • Mechanism: Conversion to acid fluoride

    
     cation formation 
    
    
    
    trifluoromethylation.[1]
Strategy B: Radical Cascade Cyclization (The "Modern Approach")

Utilizes visible-light photoredox catalysis to generate a


 radical, which initiates a cascade reaction with an alkene to close the cyclopentane ring.
  • Reagents: Umemoto’s reagent (CF3 source), Alkene-tethered aryl ring, Photocatalyst (e.g.,

    
    ).[1]
    
  • Advantage: Mild conditions, functional group tolerance.[1][2]

Strategy C: [3+2] Cycloaddition

Uses trifluoromethyl-substituted 1,3-dipoles or enynes reacting with olefins to form cyclopentenes, which are subsequently hydrogenated.[1]

Detailed Experimental Protocol

Method Selected: Deoxofluorination of 1-Phenylcyclopentanecarboxylic Acid. Rationale: This protocol is selected for its proven robustness in generating the specific gem-disubstituted motif described in the literature (e.g., J. Fluorine Chem., Patent WO2018141961).

Reaction Scheme


Step-by-Step Methodology

Safety Warning: Sulfur tetrafluoride (


) and Hydrogen Fluoride (

) are extremely toxic and corrosive.[1] This reaction must be performed in a specialized autoclave by trained personnel.
  • Equipment Preparation:

    • Use a 300 mL Hastelloy or Monel autoclave (resistant to HF corrosion).[1]

    • Ensure the autoclave is dry and leak-tested with nitrogen.

  • Loading:

    • Charge the autoclave with 1-phenylcyclopentanecarboxylic acid (19.0 g, 100 mmol).[1]

    • Add anhydrous Dichloromethane (DCM) (50 mL) as a solvent (optional, can be run neat).[1]

    • Cool the autoclave to -78°C (dry ice/acetone bath).

  • Reagent Addition:

    • Condense anhydrous Hydrogen Fluoride (HF) (2.0 g, 100 mmol, 1.0 equiv) into the vessel.

    • Condense Sulfur Tetrafluoride (

      
      )  (32.4 g, 300 mmol, 3.0 equiv) into the vessel.
      
    • Note: Excess

      
       is required to drive the equilibrium from the intermediate acid fluoride to the trifluoromethyl product.
      
  • Reaction:

    • Seal the autoclave and allow it to warm to room temperature.

    • Heat the vessel to 75°C with stirring.

    • Maintain temperature for 12–16 hours . Pressure will rise significantly; monitor via the manometer.

  • Work-up:

    • Cool the autoclave to room temperature, then to 0°C.

    • Carefully vent the excess gases (

      
      , 
      
      
      
      ,
      
      
      ) through a scrubber containing 20% KOH solution.[1]
    • Dilute the residue with DCM (100 mL).

    • Pour the mixture onto ice/water (200 mL) containing saturated

      
       to neutralize residual acid.
      
    • Separate the organic layer and wash with brine (2 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[1]
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).

    • Yield: Expect 60–75% of a colorless oil.[1]

Analytical Validation
  • 
     NMR:  Look for a singlet around 
    
    
    
    to
    
    
    ppm (characteristic of Ar-
    
    
    -
    
    
    ).[1]
  • 
     NMR:  The quaternary carbon will appear as a quartet (
    
    
    
    Hz).

Synthetic Pathway Visualization

The following diagram outlines the logical flow for selecting the synthesis method based on available starting materials.

SynthesisFlow Start Target: 1-Aryl-1-CF3-Cyclopentane Decision1 Starting Material? Start->Decision1 PathA Carboxylic Acid (1-Aryl-cyclopentane-COOH) Decision1->PathA PathB Aryl Alkene (Tethered) Decision1->PathB PathC Trifluoromethyl Ketone Decision1->PathC MethodA Deoxofluorination (SF4/HF) PathA->MethodA Industrial Scale MethodB Photoredox Radical Cascade (Umemoto's Rgt) PathB->MethodB Mild Conditions MethodC Pd-Catalyzed Allylation + RCM PathC->MethodC Building Block Product Final Scaffold MethodA->Product MethodB->Product MethodC->Product

Caption: Decision tree for synthetic routes to gem-disubstituted trifluoromethyl cyclopentanes.

References

  • Dmowski, W., & Kamiński, M. (2000).[1] Selective reactions of 1,1-cycloalkanedicarboxylic acids with SF4. Journal of Fluorine Chemistry.

  • Mykhailiuk, P. K. (2025).[1] Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives. ChemRxiv.[1]

  • Alcarazo, M., et al. (2025).[1][2] A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. Journal of the American Chemical Society.

  • Lichtman, A. H., et al. (2020).[1] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Modulators. ACS Chemical Neuroscience.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Protocols for 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026


 Systems

Part 1: Executive Summary & Mechanistic Analysis

The Challenge: The "Neopentyl-CF " Paradox

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane presents a unique and formidable challenge in nucleophilic substitution (


). The substrate features a primary alkyl halide, which typically suggests high reactivity.[1][2] However, the adjacent quaternary carbon (C1) creates a neopentyl  system, known to retard 

rates by a factor of

compared to ethyl bromide due to severe steric hindrance [1].

Furthermore, the trifluoromethyl (-CF


) group at C1 exerts a powerful electron-withdrawing inductive effect (-I). While this theoretically lowers the energy of the C-Br 

antibonding orbital (enhancing electrophilicity), the sheer bulk of the -CF

group (Van der Waals radius similar to an isopropyl group) exacerbates the steric blockade against the incoming nucleophile.
Strategic Approach

Standard


 conditions (e.g., acetone/reflux) will fail. 

pathways are equally disfavored due to the instability of the primary carbocation, which is further destabilized by the adjacent electron-poor -CF

group.

Successful substitution requires a "High-Energy Collision" strategy :

  • Solvent: Dipolar aprotic solvents (DMSO, DMF, NMP) to strip the solvation shell from the nucleophile.

  • Nucleophile: Small, linear, high-energy nucleophiles (Azide, Cyanide) are preferred over bulky amines or alkoxides.

  • Activation: In situ conversion to the iodide (Finkelstein) to improve leaving group ability.

Part 2: Detailed Experimental Protocols

Protocol A: Azidation (The "Gateway" Transformation)

Primary route for introducing nitrogen functionality. The resulting azide can be reduced to the amine via Staudinger reduction.

Reagents:

  • Substrate: this compound (1.0 equiv)[3][4]

  • Nucleophile: Sodium Azide (

    
    ) (2.0 - 3.0 equiv)
    
  • Catalyst: Sodium Iodide (NaI) (0.1 equiv)

  • Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvation: Charge the flask with

    
     (3.0 equiv) and NaI (0.1 equiv). Add anhydrous DMSO. Stir at room temperature for 15 minutes to ensure partial dissolution.
    
    • Note:

      
       has limited solubility in DMSO; the reaction is often heterogeneous initially.
      
  • Addition: Add the bromomethyl substrate (1.0 equiv) neat via syringe.

  • Reaction: Heat the mixture to 110°C . Maintain this temperature for 18–24 hours.

    • Monitoring: Monitor by GC-MS or

      
      F NMR. The -CF
      
      
      
      shift will change significantly upon substitution.
  • Workup: Cool to room temperature. Dilute carefully with water (exothermic). Extract

    
     with diethyl ether or MTBE.
    
    • Safety: Do not use halogenated solvents (DCM) for extraction if unreacted azide is present (risk of diazidomethane formation).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The resulting azide is generally pure enough for reduction.
    
Protocol B: Cyanation (Carbon Chain Extension)

Used to generate the homologous nitrile, a precursor to acids or amides.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Sodium Cyanide (NaCN) (1.5 equiv)

  • Solvent: DMSO (dry)

  • Temperature: 130°C

Step-by-Step Procedure:

  • Safety Check: Ensure a bleach trap is connected to the condenser outlet to neutralize any evolved HCN.

  • Dissolution: Dissolve NaCN (caution: highly toxic) in dry DMSO at room temperature.

  • Reaction: Add the substrate and heat to 130°C. This higher temperature is required because the cyanide ion is slightly larger and "softer" than azide.

  • Duration: 24–48 hours.

  • Quench: Cool to RT. Pour into a solution of dilute NaOH (pH > 10) to keep cyanide ionized. Extract with Ethyl Acetate.

Protocol C: Finkelstein-Assisted Etherification

Direct substitution with alkoxides is difficult due to elimination risks (though low) and sterics. This protocol uses a phase-transfer approach.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol: R-OH (Solvent/Reagent)

  • Base: Potassium tert-butoxide (

    
    ) or NaH
    
  • Catalyst: 18-Crown-6 (0.1 equiv) or TBAI (Tetrabutylammonium iodide)

Step-by-Step Procedure:

  • Activation: Generate the alkoxide by treating the alcohol with NaH (1.1 equiv) in THF/DMF (1:1) at 0°C.

  • Addition: Add the bromide substrate and the phase transfer catalyst (TBAI).

  • Thermal Drive: Heat to reflux (THF) or 100°C (DMF).

  • Note: If no reaction occurs after 24h, switch to the "Silver-Assisted" protocol (AgOTf) to force halide abstraction, though this risks rearrangement.

Part 3: Data & Visualization

Comparative Reactivity Table

Estimated relative rates based on Neopentyl kinetics [1, 2].

Substrate StructureRelative Rate (

)
Primary BarrierRecommended Temp
Ethyl Bromide1,000,000None25°C
Neopentyl Bromide10Steric (

-branching)
100°C
Target Substrate 1–5 Steric + Electronic Repulsion 110–130°C
Decision Logic for Nucleophile Selection

G Start Start: this compound Goal Define Target Functionality Start->Goal Amine Target: Amine (-CH2NH2) Goal->Amine Acid Target: Acid/Amide (-CH2COOH) Goal->Acid Ether Target: Ether (-CH2OR) Goal->Ether AzideRoute Protocol A: Azidation (NaN3/DMSO) Then Staudinger Reduction Amine->AzideRoute Best Path CyanoRoute Protocol B: Cyanation (NaCN/DMSO) Then Hydrolysis Acid->CyanoRoute Best Path DirectRoute Protocol C: Alkoxide + TBAI (High Failure Risk) Ether->DirectRoute Difficult Success Isolated Product AzideRoute->Success CyanoRoute->Success DirectRoute->Success

Figure 1: Strategic workflow for functionalizing the sterically hindered neopentyl-CF3 center.

Reaction Coordinate Diagram (Conceptual)

ReactionCoordinate Start Reactants (Neopentyl-Br + Nu-) TS Transition State [High Steric Energy] Start->TS  High Activation Energy (Ea)  Requires Heat (110°C+) Product Product (Neopentyl-Nu + Br-) TS->Product  Irreversible

Figure 2: The reaction requires significant thermal energy to overcome the steric clash between the nucleophile and the trifluoromethyl group in the transition state.

Part 4: References

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Source: ACS Omega 2022, 7, 23, 19481–19491. URL:[Link] Relevance:[1][2][5][6][7][8][9] Establishes the baseline kinetic penalty (

    
     slower) for neopentyl systems and validates the use of Azide/DMSO at 100°C.
    
  • Nucleophilic Substitution Reactions of Neopentyl Halides. Source: Chemistry LibreTexts / U. Calgary. URL:[Link] Relevance: General mechanistic overview of steric retardation in

    
    -branched systems.
    
  • The Trifluoromethyl Group in Medicinal Chemistry. Source: Journal of Medicinal Chemistry, 2008, 51, 15, 4359–4369. URL:[Link] Relevance: Discusses the electronic and steric parameters of the -CF

    
     group relevant to drug design and reactivity.
    

Sources

Application Notes and Protocols: 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Conformationally Restricted Trifluoromethylated Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of lead optimization.[1][2] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of physicochemical and biological properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1][3][4][5][6] When this group is installed on a conformationally restricted scaffold, such as a cyclopentane ring, it offers an exceptional tool for exploring chemical space. The 1-(trifluoromethyl)cyclopentyl moiety provides a three-dimensional, metabolically robust isostere for commonly used but often labile groups like tert-butyl, offering a distinct vector for substituent placement and an opportunity to improve pharmacokinetic profiles.[7][8]

This guide details the application of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane , a versatile and readily available building block, in drug discovery programs. We provide an in-depth analysis of its reactivity, protocols for key synthetic transformations, and insights into the strategic rationale for its use. The inherent reactivity of the primary bromomethyl group, coupled with the influential properties of the adjacent geminal trifluoromethyl-cyclopentyl motif, makes this reagent a valuable asset for constructing novel chemical entities.

Physicochemical Impact of the 1-(Trifluoromethyl)cyclopentyl Moiety

The decision to incorporate a specific building block is driven by its anticipated effect on the molecule's drug-like properties. The 1-(trifluoromethyl)cyclopentyl group offers a compelling alternative to other common structural motifs.

Lipophilicity and Metabolic Stability

A primary reason for incorporating trifluoromethyl groups is to block metabolic "soft spots."[4][5] The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][5] By replacing a metabolically susceptible group (e.g., a tert-butyl or isopropyl group) with the 1-(trifluoromethyl)cyclopentyl moiety, researchers can significantly increase a compound's half-life and bioavailability.[8]

While the CF₃ group increases lipophilicity (Hansch π ≈ +0.88), the overall impact of the 1-(trifluoromethyl)cyclopentyl group is a moderate increase in LogP, often positioning it as a more lipophilic but metabolically superior alternative to a tert-butyl group.[7][9] This allows for fine-tuning of a molecule's lipophilic efficiency (LipE).

Table 1: Comparative Properties of Common Structural Motifs

MoietyTypical LogP ContributionKey FeaturesMetabolic Liability
tert-Butyl~1.9Bulky, lipophilicHigh (Oxidation of methyl groups)
Cyclopentyl~2.1Lipophilic, rigidModerate (Aliphatic hydroxylation)
1-(Trifluoromethyl)cyclopentyl ~2.5 - 3.0 (Estimated) Bulky, lipophilic, polar face (CF₃) Low (CF₃ group is inert)

Synthetic Utility and Core Reaction Protocols

The primary reactivity of this compound lies in the electrophilicity of the methylene carbon bearing the bromide. As a neopentyl-like halide, it is sterically hindered, which significantly influences the conditions required for nucleophilic substitution. While Sₙ2 reactions are slowed by this hindrance, they are often still feasible under forcing conditions.[10][11] Sₙ1 reactions are generally disfavored due to the instability of the primary carbocation.

Below are detailed protocols for key transformations that leverage this building block for the synthesis of diverse compound libraries.

Diagram: Core Synthetic Pathways

The following diagram illustrates the primary synthetic routes accessible using this compound.

G cluster_start Building Block cluster_products Derivative Classes start 1-(Bromomethyl)-1- (trifluoromethyl)cyclopentane sn2 Nucleophilic Substitution (S_N2) start->sn2 heck Heck-Type Coupling start->heck sonogashira Sonogashira Coupling start->sonogashira amines Amines & Heterocycles sn2->amines ethers Ethers sn2->ethers thioethers Thioethers sn2->thioethers alkenes Substituted Alkenes heck->alkenes alkynes Internal Alkynes sonogashira->alkynes

Caption: Key reaction pathways for derivatization.

Protocol 1: N-Alkylation of Amines and Heterocycles

Rationale: Introducing the 1-(trifluoromethyl)cyclopentylmethyl group onto nitrogen-containing scaffolds is a fundamental step in scaffold decoration. Due to the steric hindrance of the electrophile, higher temperatures and polar aprotic solvents are typically required to drive the Sₙ2 reaction to completion. The choice of base is critical to deprotonate the nucleophile without promoting elimination (E2) pathways.

Step-by-Step Protocol:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine or N-H heterocycle (1.0 eq.) and a suitable non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile, 0.2-0.5 M).

  • Addition of Electrophile: Add this compound (1.1-1.2 eq.) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-120 °C. The steric hindrance necessitates these elevated temperatures to achieve a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and then brine to remove the solvent and inorganic salts.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Troubleshooting:

  • Low Conversion: Increase the reaction temperature or switch to a more polar solvent like NMP. A stronger, non-hindered base such as NaH can be used, but must be handled with care.

  • Side Products: If elimination is observed (unlikely for a primary bromide but possible at high temperatures), use a milder base (e.g., K₂CO₃) or slightly lower the temperature and extend the reaction time.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Rationale: The Williamson ether synthesis provides a reliable route to ethers.[4][12][13][14] For a hindered electrophile like ours, generating the alkoxide in situ with a strong base is crucial. Polar aprotic solvents are preferred as they solvate the cation but not the nucleophilic alkoxide, enhancing its reactivity.[12]

Step-by-Step Protocol:

  • Alkoxide Formation: In a dry, inert-atmosphere flask, dissolve the alcohol (1.0 eq.) in anhydrous THF or DMF (0.5 M). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for another 30 minutes to ensure complete deprotonation.

  • Addition of Electrophile: Add this compound (1.1 eq.) to the freshly prepared alkoxide solution.

  • Reaction: Heat the mixture to 60-80 °C. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude ether by flash column chromatography.

Protocol 3: S-Alkylation for Thioether Synthesis

Rationale: Thiols are excellent nucleophiles, and their corresponding thiolates are even more potent.[15][16] This high nucleophilicity often allows S-alkylation reactions to proceed under milder conditions than their O-alkylation counterparts.

Step-by-Step Protocol:

  • Thiolate Formation: Dissolve the thiol (1.0 eq.) in a solvent such as DMF or ethanol (0.5 M). Add a base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydroxide (NaOH, 1.1 eq.) and stir for 30 minutes at room temperature to generate the thiolate.

  • Addition of Electrophile: Add this compound (1.05 eq.) to the solution.

  • Reaction: Stir the reaction at room temperature or warm gently to 50-60 °C if the reaction is sluggish. Thiolate substitutions are often rapid and can be complete in 1-6 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Follow the work-up and purification procedures outlined in Protocol 1.

Protocol 4: Palladium-Catalyzed Heck-Type Reaction

Rationale: While classical Heck reactions typically use aryl or vinyl halides, methods for the coupling of unactivated sp³-hybridized alkyl bromides have been developed.[17] These often proceed via a radical mechanism or require specialized nickel or palladium catalyst systems.[3][18][19] This protocol provides a template for coupling the building block with activated alkenes.

Diagram: Heck-Type Catalytic Cycle

HeckCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Alkyl-Pd(II) Complex) Pd0->OxAdd R-Br Insert Migratory Insertion (Alkene Coordination) OxAdd->Insert Alkene Elim β-Hydride Elimination Insert->Elim Reduct Reductive Elimination of HBr Elim->Reduct Base Reduct->Pd0 Product (Substituted Alkene)

Caption: A simplified Heck-type catalytic cycle.

Step-by-Step Protocol (Adapted from Nickel/Photoredox Catalysis):

  • Reaction Setup: To an oven-dried vial, add the alkene (e.g., styrene or an acrylate, 1.5 eq.), a palladium or nickel catalyst (e.g., NiBr₂·glyme, 10 mol%), and a ligand (e.g., Xantphos, 10 mol%).[3]

  • Reagent Addition: Add this compound (1.0 eq.), a stoichiometric reductant (e.g., Mn powder, 3.0 eq.), and a base (e.g., Et₃N or Na₂CO₃, 3.0 eq.).[3]

  • Solvent and Reaction: Add anhydrous solvent (e.g., MeCN or DMF, 0.25-0.5 M).[3] Seal the vial and heat to 70-80 °C. For photoredox-mediated variants, irradiation with visible light at room temperature may be employed.[18][20] Monitor the reaction by GC-MS or LC-MS for consumption of the starting bromide.

  • Work-up & Purification:

    • Cool the reaction and filter through a pad of Celite to remove the metal reductant and catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and perform a standard aqueous work-up as described in Protocol 1.

    • Purify the product via column chromatography.

Protocol 5: Sonogashira-Type Coupling with Terminal Alkynes

Rationale: The formation of C(sp³)–C(sp) bonds via Sonogashira coupling of unactivated alkyl halides is challenging but achievable, often requiring copper co-catalysis or specialized ligand systems to facilitate the catalytic cycle.[21][22][23] This reaction opens a pathway to internal alkynes incorporating the novel scaffold.

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the terminal alkyne (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Reagent Addition: Dissolve the reagents in a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and another solvent like THF or toluene.

  • Substrate Addition: Add this compound (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction to 50-70 °C and stir for 12-24 hours. The progress should be monitored by TLC or GC-MS.

  • Work-up & Purification:

    • Filter the cooled reaction mixture through Celite to remove catalyst residues.

    • Concentrate the solvent and perform a standard aqueous work-up.

    • Purify the resulting internal alkyne by column chromatography.

Conclusion

This compound is a high-value building block for drug discovery programs. Its neopentyl-like structure presents synthetic challenges that can be overcome with tailored reaction conditions, primarily higher temperatures and polar aprotic solvents for nucleophilic substitutions. The resulting 1-(trifluoromethyl)cyclopentylmethyl moiety serves as a metabolically robust, three-dimensional scaffold. By providing access to a wide range of amines, ethers, thioethers, and carbon-carbon coupled products, this reagent enables the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic properties, making it a powerful tool for the modern medicinal chemist.

References

  • Weires, A. G., et al. (2018). Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides. Journal of the American Chemical Society. Available at: [Link]

  • Chernyak, D., et al. (2021). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Alkyl Heck reaction using unactivated alkyl bromides. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]

  • Firmansjah, L. (2007). Intramolecular Heck couplings of unactivated alkyl electrophiles: synthetic and mechanistic studies. DSpace@MIT. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]

  • Gant, T. G. (2014). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

  • Gevorgyan, V., et al. (2017). Irradiation-Induced Heck Reaction of Unactivated Alkyl Halides at Room Temperature. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Available at: [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • ChemRxiv. (2023). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • RSC Publishing. (n.d.). Asymmetric Sonogashira C(sp3)–C(sp) bond coupling enabled by a copper(i) complex of a new guanidine-hybrid ligand. Organic Chemistry Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Chemistry Learner. (2025). Thioether: Structure, Formula, Synthesis, and Examples. Available at: [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Miura, M., et al. (2013). Nickel-catalyzed direct alkylation of heterocycles with α-bromo carbonyl compounds: C3-selective functionalization of 2-pyridones. PubMed. Available at: [Link]

  • Lipshutz, B. H., et al. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available at: [Link]

  • Redka, M. O., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

  • The Hartwig Group. (n.d.). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Available at: [Link]

  • Wallace, C. (2023). Thioether (Sulfide) Synthesis - EASY! YouTube. Available at: [Link]

  • Vilotijevic, I., et al. (2024). Transition‐Metal‐Free Alkylation of N‐Heterocycles with Nitriles via Heteroarylphosphonium Intermediates. European Journal of Organic Chemistry. Available at: [Link]

  • Thieme Chemistry. (n.d.). C–H Alkylation of Heteroarenes with Alkyl Bromides. Thieme Gruppe. Available at: [Link]

  • Hartwig, J. F., et al. (2012). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. PMC. Available at: [Link]

  • Zanda, M., et al. (2014). The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of Secondary alkyl bromides with oct-1-yn-3-one. Available at: [Link]

  • Coster, M. (2019). Substitution Reactions of Neopentyl Halides. YouTube. Available at: [Link]

  • PubChem. (n.d.). 1-(bromomethyl)-1-(trifluoromethyl)cyclobutane. PubChemLite. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]

  • PlumX. (n.d.). Cobalt(II)-Catalyzed C-H Alkylation of N-Heterocycles with 1,4-Dihydropyridines. Available at: [Link]

  • Di, L., et al. (2020). Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. Journal of Medicinal Chemistry. Available at: [Link]

  • Sygnature Discovery. (2021). LipMetE – A useful tool for relating lipophilicity to metabolic stability in microsomes?. Available at: [Link]

  • ACS Omega. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Available at: [Link]

  • ResearchGate. (n.d.). Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). Available at: [Link]

  • Chemistry Guru. (n.d.). Nucleophilic Substitution of Amine. Available at: [Link]

  • Mykhailiuk, P. K. (2022). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Available at: [Link]

  • Chemistry of Heterocyclic Compounds. (2022). N-ALKYLATION PRODUCTS OF SUBSTITUTED IMIDAZOLES AND DIHYDROPYRIMIDINEDIONES WITH DIBROMOALKANES. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available at: [Link]

  • Khan, T. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • ResearchGate. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available at: [Link]

  • Piras, M., et al. (2021). Synthesis of Trifluoromethylated Analogues of the Cyclic Lipopeptide Iturin A and Evaluation of their Antifungal Activity. PMC. Available at: [Link]

Sources

Application Note: Synthesis of Trifluoromethylated Amino Acids using Cyclopentane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of trifluoromethylated amino acids —specifically trifluoromethyl-aminocyclopentane carboxylic acids (CF₃-ACPs) —utilizing cyclopentane precursors .

The protocols focus on the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) strategy, a "privileged scaffold" in drug discovery that offers direct access to enantiopure, conformationally restricted cyclopentane amino acids.[1][2]

Executive Summary

The incorporation of a trifluoromethyl (


) group into conformationally restricted amino acids is a high-value strategy in peptidomimetic drug design. The 

group enhances metabolic stability, lipophilicity, and receptor binding affinity, while the cyclopentane ring restricts conformational freedom, locking the amino acid into bioactive geometries.

This guide details the synthesis of (1S,3S)-3-amino-4-(trifluoromethyl)cyclopentane-1-carboxylic acid and its unsaturated analogs. Unlike de novo ring construction, this protocol utilizes the Vince Lactam as a scalable, chiral cyclopentane precursor. The core transformation relies on a Copper(I)-mediated decarboxylative trifluoromethylation of an iodinated cyclopentene intermediate.

Strategic Reaction Pathway

The synthesis bypasses the need for hazardous fluorinating agents (e.g.,


) by employing stable electrophilic or radical trifluoromethylating sources on pre-functionalized cyclopentane scaffolds.
Mechanism of Action: Cu-Mediated Trifluoromethylation

The critical step involves the cross-coupling of an alkenyl iodide with a trifluoromethyl source.[3] We utilize Methyl fluorosulfonyldifluoroacetate (MFSDA) (also known as Chen's Reagent) in the presence of Copper(I) Iodide.

  • Step 1: MFSDA undergoes hydrolysis and decarboxylation to generate a "

    
    " species in situ.
    
  • Step 2: Oxidative addition of the

    
     species to the alkenyl iodide.
    
  • Step 3: Reductive elimination yields the trifluoromethylated cyclopentene.

SynthesisPathway Vince Vince Lactam (Chiral Precursor) RingOpen Ring Opening & Iodination Vince->RingOpen HCl/MeOH IodoInt Iodo-Cyclopentene Intermediate RingOpen->IodoInt I2, NaHCO3 CuCF3 Cu-Mediated Trifluoromethylation (MFSDA/CuI) IodoInt->CuCF3 Cross-Coupling CF3Product CF3-Cyclopentenyl Ester CuCF3->CF3Product - CuI Deprotection Hydrolysis & Deprotection CF3Product->Deprotection LiOH / TFA FinalAA Final CF3-Amino Acid (Enantiopure) Deprotection->FinalAA

Figure 1: Strategic workflow for converting Vince Lactam into trifluoromethylated amino acids via an iodinated intermediate.

Detailed Experimental Protocols

Protocol A: Preparation of the Iodinated Precursor

Objective: Convert the Vince Lactam into an N-protected, iodinated cyclopentene scaffold suitable for cross-coupling.

Reagents:

  • (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

  • Boc anhydride (

    
    )
    
  • Iodine (

    
    )
    
  • Sodium Bicarbonate (

    
    )[4]
    

Procedure:

  • Ring Opening: Dissolve Vince Lactam (10.0 g, 91.6 mmol) in methanolic HCl (200 mL). Stir at reflux for 4 hours to yield the amino-ester hydrochloride. Concentrate in vacuo.

  • Boc Protection: Resuspend the residue in THF/Water (1:1). Add

    
     (2.5 eq) and 
    
    
    
    (1.2 eq). Stir at RT for 12 hours.[5][6] Extract with EtOAc, wash with brine, and dry over
    
    
    .
  • Iodination (Key Step):

    • Dissolve the N-Boc-amino ester (1 eq) in

      
      .
      
    • Add

      
       (1.5 eq) and 
      
      
      
      (2.0 eq).
    • Note: This typically results in an iodolactone or iodo-cyclic carbamate depending on conditions. To get the alkenyl iodide required for coupling:

    • Treat the intermediate with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in toluene at reflux to induce elimination, yielding the N-Boc-3-amino-4-iodo-cyclopent-3-ene-1-carboxylate .

Protocol B: Copper-Mediated Trifluoromethylation

Objective: Replace the vinylic iodide with a trifluoromethyl group using Chen's Reagent.

Reagents:

  • Iodo-cyclopentene intermediate (from Protocol A)

  • Methyl fluorosulfonyldifluoroacetate (MFSDA )

  • Copper(I) Iodide (CuI)[7][8]

  • Solvent: DMF (anhydrous) or NMP

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (2.0 eq). Flame dry under vacuum and backfill with Argon (repeat 3x).

  • Addition: Add the iodo-cyclopentene intermediate (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Reagent Activation: Add MFSDA (2.5 eq) via syringe.

  • Reaction: Heat the mixture to 70–80 °C for 12–18 hours.

    • Mechanistic Insight: The elevated temperature is required to decarboxylate MFSDA and generate the reactive

      
       species.
      
    • Monitoring: Monitor by ¹⁹F-NMR (look for signal appearance around -60 to -65 ppm) and TLC.

  • Workup: Cool to RT. Dilute with

    
     and filter through a pad of Celite to remove copper salts. Wash the filtrate with water (3x) to remove DMF, then brine.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the N-Boc-3-amino-4-(trifluoromethyl)cyclopent-3-ene-1-carboxylate .

Protocol C: Hydrogenation and Deprotection (Optional)

Objective: Saturation of the ring (if the saturated analog is desired) and final deprotection.

  • Hydrogenation: Dissolve the trifluoromethylated alkene in MeOH. Add Pd/C (10% w/w). Stir under

    
     (1 atm) for 4 hours. Filter to obtain the saturated cis/trans isomers.
    
  • Hydrolysis: Treat with LiOH (2 eq) in THF/H₂O to hydrolyze the ester.

  • Boc-Removal: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to yield the final amino acid salt.

Optimization & Troubleshooting

The success of the trifluoromethylation step is highly sensitive to the "Copper Effect" and solvent quality.

ParameterRecommended ConditionEffect / Rationale
Cu Source CuI (99.999% purity)Lower purity CuI leads to homocoupling of the iodide or protodeiodination.
CF₃ Source MFSDA (Chen's Reagent)Generates

in situ. Cheaper and often more effective than

for vinylic iodides.
Solvent DMF or NMPHighly polar aprotic solvents stabilize the intermediate copper complex.
Temperature 70–80 °CCritical: Below 60°C, decarboxylation of MFSDA is slow; above 100°C, the

species decomposes.
Additives Phenanthroline (Optional)Adding 1,10-phenanthroline (10 mol%) can stabilize the Cu species and improve yields in difficult cases.

References

  • Vince, R. (2012).[1] Vince Lactam: A versatile intermediate for drug synthesis.[1][2][9][10] RSC Advances .

  • Wang, Z., et al. (2014). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid (CPP-115). Journal of Medicinal Chemistry.

  • Chen, Q. Y., & Wu, S. W. (1989). Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent.

  • Weng, Z., et al. (2013). Copper-mediated trifluoromethylation of alkenyl iodides.

  • Bohrium. (2020). Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance at the quaternary carbon of trifluoromethyl cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the synthesis of trifluoromethyl-substituted cyclopentanes, specifically focusing on the formation of the sterically demanding C(sp³)-CF₃ quaternary center. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What makes the construction of a trifluoromethylated quaternary carbon on a cyclopentane ring so difficult?

A: The difficulty arises from a combination of three critical factors:

  • Steric Hindrance: The cyclopentane ring imposes significant steric bulk around the target carbon. Introducing a trifluoromethyl (CF₃) group, which is considerably larger than a methyl group, next to other substituents on a quaternary center leads to high transition state energies and severe non-bonded interactions (steric repulsion).

  • Electronic Effects: The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] This electronic pull can deactivate adjacent reactive sites, making nucleophilic attack more difficult or altering the expected reactivity of the substrate.

  • Ring Strain: Cyclopentane exists in a non-planar envelope or half-chair conformation to alleviate torsional strain. The formation of a tetrasubstituted carbon center can exacerbate this inherent ring strain, making the desired product thermodynamically less favorable compared to potential side products like elimination or rearrangement products.

Q2: I'm observing significant amounts of elimination byproducts. What is the likely cause and how can I mitigate it?

A: Elimination is a common side reaction, especially in nucleophilic trifluoromethylation attempts on substrates with adjacent protons. The trifluoromethyl anion (CF₃⁻), or the activated complex, can act as a strong base, abstracting a proton from the carbon alpha to the carbonyl or leaving group, leading to an alkene.

Mitigation Strategies:

  • Use Non-basic or Hindered Bases: If a base is required, switch to a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) or inorganic bases with low basicity in the reaction medium (e.g., Cs₂CO₃).[2]

  • Lower Reaction Temperature: Reducing the temperature can favor the desired nucleophilic addition pathway, which typically has a lower activation energy than the elimination pathway.

  • Choose a "Naked" CF₃⁻ Source: Systems that generate a less-basic, "naked" trifluoromethyl anion, such as those using glymes to sequester the potassium cation when using KHMDS/HCF₃, can improve selectivity for nucleophilic addition over elimination.[3]

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Trifluoromethylation of a Cyclopentanone Precursor

Problem: "My attempt to add a CF₃ nucleophile to a substituted cyclopentanone to form the quaternary center is resulting in yields below 20%, with significant recovery of starting material and unidentifiable byproducts."

This is a classic steric hindrance problem. The nucleophile is struggling to access the electrophilic carbonyl carbon. The following workflow will help you systematically troubleshoot and optimize the reaction.

G cluster_start cluster_reagent Step 1: Evaluate CF3 Reagent cluster_activator Step 2: Optimize the Activator cluster_conditions Step 3: Modify Reaction Conditions cluster_end start Low Yield (<20%) Start Troubleshooting reagent Current Reagent: Ruppert-Prakash (TMSCF3)? start->reagent togni Consider Electrophilic Route: Togni or Umemoto Reagents on enolate/enol ether reagent->togni If nucleophilic route fails hcf3 Try Fluoroform (HCF3) Source with KHMDS/glyme for a more potent nucleophile reagent->hcf3 If TMSCF3 is unreactive activator Current Activator: TBAF? reagent->activator If yield still low csf Switch to CsF or Cs2CO3: Less basic, can be more effective for hindered cases activator->csf lewis Add Lewis Acid (e.g., TiCl4, BF3·OEt2): Enhances carbonyl electrophilicity activator->lewis conditions Temperature & Solvent? activator->conditions If yield still low temp Lower Temperature (-78 °C): Reduces side reactions, may require longer times conditions->temp solvent Change Solvent: Try non-coordinating (Toluene) vs. coordinating (THF, DME) conditions->solvent end Yield Improved conditions->end If yield improves

Caption: Troubleshooting workflow for low-yield nucleophilic trifluoromethylation.

This protocol provides a starting point for the optimization process using the Ruppert-Prakash reagent (TMSCF₃), a common choice for nucleophilic trifluoromethylation.[4]

Materials:

  • Substituted cyclopentanone precursor

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure (Baseline Experiment):

  • To a flame-dried, nitrogen-purged round-bottom flask, add the cyclopentanone precursor (1.0 eq).

  • Dissolve the substrate in anhydrous THF (to make a 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMSCF₃ (1.5 eq) dropwise via syringe.

  • Add the TBAF solution (0.1 eq) dropwise. The solution may change color.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR, ¹⁹F NMR, and LC-MS to determine conversion and yield.

Troubleshooting Steps based on the Workflow:

  • If starting material is recovered: The reaction is not activating effectively.

    • Action 1 (Activator): Replace TBAF with a catalytic amount of anhydrous Cs₂CO₃ (0.2 eq).[2] Cs₂CO₃ can be more effective in generating the active trifluoromethylating species for hindered ketones.[2]

    • Action 2 (Reagent/Conditions): Consider a more potent nucleophilic system like HCF₃/KHMDS in triglyme, which generates a highly reactive "naked" CF₃⁻ anion.[3] This system is often successful where TMSCF₃ fails.

  • If byproducts are observed: Side reactions (elimination, decomposition) are dominant.

    • Action 1 (Temperature): Maintain the reaction at -78 °C for a longer period (e.g., 12-24 hours) without warming to room temperature. This can suppress higher activation energy side reactions.

    • Action 2 (Activator): The fluoride source (TBAF) can be basic. Switching to the less basic Cs₂CO₃ can reduce elimination.[2]

Guide 2: Failure of Radical-Based Ring Closure

Problem: "I am attempting an intramolecular radical cyclization to form the trifluoromethyl cyclopentane ring, but I'm only isolating the linear, uncyclized product or polymer."

Radical cyclizations are powerful but sensitive to substrate geometry and radical stability. Failure to cyclize often points to an unfavorable transition state or a competing, faster reaction pathway for the generated radical.

G cluster_initiation Radical Initiation cluster_pathways Reaction Pathways reagent CF3SO2Na + K2S2O8 (Source of •CF3) add 1. Radical Addition (Forms Alkyl Radical) reagent->add •CF3 generation alkene Alkene Precursor alkene->add cyclize 2a. 5-exo-trig Cyclization (Desired Pathway) add->cyclize k_cyclize compete 2b. Competing Reactions (Problem Pathways) add->compete k_compete note1 Troubleshooting Point: Increase k_cyclize vs. k_compete - Lower concentration (favors intramolecular) - Check substrate geometry (Thorpe-Ingold effect) add->note1 product Desired Product cyclize->product Trapping byproduct Uncyclized Products (H-abstraction, Dimerization) compete->byproduct

Caption: Key pathways in a radical trifluoromethylation-cyclization reaction.

  • Concentration is Key: Intramolecular cyclization is a first-order process, while intermolecular side reactions (like dimerization or abstraction from a solvent/additive) are second-order.

    • Action: Rerun the reaction at high dilution (e.g., 0.01 M or lower). This kinetically favors the desired intramolecular cyclization pathway.

  • Substrate Conformation: The rate of cyclization (k_cyclize) is highly dependent on the ability of the substrate to adopt a conformation that brings the radical center and the alkene into proximity.

    • Action: Analyze your precursor. Can you introduce substituents that encourage the necessary conformation? For example, gem-disubstitution on the chain linking the radical and the alkene (the Thorpe-Ingold effect) can pre-organize the substrate for cyclization.

  • Radical Initiator/Mediator: The choice of initiator and conditions can influence radical lifetimes.

    • Action: If using a transition-metal-free system like CF₃SO₂Na with K₂S₂O₈, ensure the oxidant is fresh and the conditions are appropriate.[5] For metal-mediated processes, the choice of metal and ligand is critical and may require screening.[6]

Comparative Data

Reagent TypeCommon ExamplesMechanismKey AdvantagesCommon Challenges
Nucleophilic Ruppert-Prakash (TMSCF₃)[4], Fluoroform (HCF₃)[3]Adds "CF₃⁻"Readily available; effective for carbonyls and imines.Basicity can cause elimination; requires activation (e.g., F⁻, strong base); sterically sensitive.
Electrophilic Togni Reagents[4][7], Umemoto Reagents[8]Adds "CF₃⁺"Stable, easy to handle; works on a wide range of nucleophiles (enolates, aromatics, thiols).[4]Can be expensive; reactivity depends on nucleophile softness; may require Lewis acid or metal catalysis.[7][9]
Radical CF₃SO₂Na[5], CF₃IAdds "•CF₃"Excellent for functionalizing alkenes and arenes; tolerant of many functional groups.Requires an initiator (photochemical, thermal, or redox); potential for side reactions (dimerization, H-abstraction).

References

Sources

Validation & Comparative

Comparative Guide: NMR Interpretation of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the trifluoromethyl (


) group is a privileged bioisostere for the methyl group (

), often deployed to block metabolic oxidation (CYP450) and modulate lipophilicity. However, the introduction of this strongly electronegative group drastically alters the NMR spectral fingerprint of the scaffold.

This guide provides a comparative analysis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (Target) versus its non-fluorinated analog, 1-(Bromomethyl)-1-methylcyclopentane (Control). We detail the specific scalar couplings (


) and chemical shift perturbations (

) required for unambiguous structural verification.

Part 1: Structural Analysis & Bioisosteric Comparison

The substitution of a methyl group with a trifluoromethyl group at the quaternary center (C1) introduces significant electronic desheilding and symmetry-breaking effects.

Bioisostere Comparison Table
FeatureControl: 1-(Bromomethyl)-1-methylcyclopentaneTarget: this compound
Electronic Nature Electron Donating (+I Effect)Electron Withdrawing (-I Effect)
Symmetry

Plane (through C1-Me-CH2Br and C3-C4 bond)

Plane (preserved, but electron distribution altered)
Key 1H Marker

(Singlet, ~3.3 ppm)

(Broad Singlet, ~3.6–3.8 ppm)
Key 13C Marker Quaternary C1 (Singlet)Quaternary C1 (Quartet,

)
19F NMR SilentSinglet (~ -75 ppm)

Part 2: 1H NMR Interpretation

The "Fluorine Effect" on Proton Shifts

The


 group exerts a strong inductive effect through the quaternary carbon. While the 

protons are 4 bonds away from the fluorine atoms (

), the through-space electronic environment causes a distinct downfield shift.
Spectral Assignments (in )
  • 
     3.65 – 3.75 ppm (2H, s, 
    
    
    
    ):
    • Comparison: Shifted downfield by approximately +0.3–0.4 ppm compared to the methyl analog.

    • Multiplicity: Typically appears as a singlet . However, high-resolution instruments (600 MHz+) may reveal slight broadening due to long-range

      
       coupling (typically < 2 Hz).
      
    • Diagnostic Value: This is the cleanest integration handle. If this peak integrates to < 2H relative to the ring, check for elimination byproducts (exocyclic alkenes).

  • 
     1.90 – 2.10 ppm (4H, m, C2/C5 Ring Protons): 
    
    • These protons are on the carbons adjacent to the quaternary center. The steric bulk of the

      
       group locks the ring conformation more rigidly than the methyl analog, often resolving these into complex multiplets.
      
  • 
     1.60 – 1.80 ppm (4H, m, C3/C4 Ring Protons): 
    
    • The "southern" part of the ring remains relatively unaffected electronically but may show slight conformation-induced shifts.

Part 3: 13C NMR & Fluorine Coupling (The Core Analysis)

This is the most critical section for structural validation. The presence of the


 group splits carbon signals into quartets due to 

(Spin 1/2, 100% abundance) coupling.
13C Assignment Workflow

Caption: Logical decision tree for assigning 13C signals in trifluoromethylated cycloalkanes.

Detailed Coupling Constants ( ) and Shifts ( )
Carbon PositionPredicted Shift (

)
MultiplicityCoupling Constant (

)
Explanation

126.0 – 129.0 ppmQuartet (q)

Direct attachment to 3 Fluorines. Very distinctive.
C1 (Quaternary) 52.0 – 56.0 ppmQuartet (q)

Geminal coupling. The peak intensity is low due to splitting and long relaxation (

).

36.0 – 40.0 ppmSinglet (s)*

Usually appears as a singlet; coupling is often too small to resolve on standard 300/400 MHz scans.
C2 / C5 (Ring) 32.0 – 34.0 ppmQuartet (q)

Vicinal coupling. Often appears as a "broadened" singlet if resolution is low.
C3 / C4 (Ring) 24.0 – 26.0 ppmSinglet (s)N/AToo far for significant coupling.

Critical Note: The quaternary carbon (C1) often disappears in standard "quick" 13C experiments because it has no attached protons (no NOE enhancement) and is split into a quartet (intensity/4). You must optimize the acquisition parameters.

Part 4: Experimental Protocols

Protocol A: Optimized 13C NMR for Fluorinated Quaternary Carbons

Objective: To visualize the low-intensity quaternary C1 quartet.

  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is an issue, though
    
    
    is preferred for resolution).
  • Concentration: High. Use

    
     of sample in 
    
    
    
    solvent.
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or equivalent.

  • Relaxation Delay (

    
    ): Set to 
    
    
    
    .
    • Reasoning: Quaternary carbons adjacent to fluorine have very long longitudinal relaxation times (

      
      ). A standard 
      
      
      
      of 1.0s will saturate the signal, making the C1 quartet invisible.
  • Scans (

    
    ):  Minimum 512 scans (Target S/N > 50:1).
    
  • Line Broadening (

    
    ):  Process with 
    
    
    
    to improve S/N for the quartets.
Protocol B: 19F NMR (Rapid Verification)

Objective: Confirm the presence of the


 group and purity.
  • Reference: Trichlorofluoromethane (

    
    , 
    
    
    
    ) or Trifluorotoluene (
    
    
    ).
  • Expected Shift: Singlet at

    
     to 
    
    
    
    .
  • Note: If you see a second small peak nearby, it is likely the trans-isomer or an elimination byproduct.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for general chemical shift prediction rules).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Reich, H. J. (2024). WinPLT and NMR Data Collections. University of Wisconsin-Madison. (Source for C-F coupling constant trends).

  • Linclau, B., et al. (2018). Benchmarking the inductive effect of the CF3 group. Chem. Eur. J. (Provides comparative electronic data for CF3 vs Methyl).

Sources

Conformational analysis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Conformational Analysis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms—a molecule's conformation—is a critical determinant of its biological activity. For drug candidates, conformation dictates the affinity and selectivity of binding to target receptors, influences metabolic stability, and affects pharmacokinetic properties such as membrane permeability. The inclusion of fluorinated groups, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design, offering a unique combination of high electronegativity, metabolic stability, and lipophilicity.[1] When incorporated into a constrained alicyclic scaffold like cyclopentane, which itself is not planar, the resulting conformational preferences are complex and essential to understand.

This guide focuses on this compound, a building block used in the synthesis of complex pharmaceutical ingredients.[2] We will dissect the competing steric and electronic factors governed by the trifluoromethyl and bromomethyl substituents, compare its expected behavior to analogous structures, and provide detailed workflows for its empirical and theoretical analysis.

The Conformational Landscape of Substituted Cyclopentanes

Unlike the well-defined chair conformation of cyclohexane, cyclopentane exists in a dynamic equilibrium of non-planar forms to alleviate the torsional strain it would suffer in a planar arrangement.[3] The two primary conformations are the envelope (Cₛ symmetry) , where one carbon atom is puckered out of the plane of the other four, and the half-chair or twist (C₂ symmetry) , where three atoms are coplanar, with one above and one below the plane.

These conformers interconvert rapidly at room temperature through a low-energy process known as pseudorotation, with an energy barrier of virtually zero.[4] However, the introduction of substituents, especially bulky ones on the same carbon (geminal substitution), creates distinct energy minima, making certain puckered conformations more stable than others.

Analysis of this compound: A Comparative View

For this compound, the central challenge is to determine how the two substituents dictate the ring's pucker and their own spatial orientation. This involves a comparison of their intrinsic properties.

Steric Considerations

The primary determinant of conformational preference in many cycloalkanes is steric hindrance. A useful, albeit indirect, comparison can be made using A-values, which quantify the energetic preference of a substituent for the equatorial position on a cyclohexane ring.

SubstituentApproximate A-value (kcal/mol)Steric Comparison
-CH₃ 1.8[5]Reference Small Group
-CH₂Br ~2.0 (Estimated)Larger than methyl due to the C-Br bond length and van der Waals radius of bromine.
-CF₃ ~2.2 - 2.5Similar in size to an isopropyl group, considered a bulky substituent.[2]
-C(CH₃)₃ >4.5[5]Reference Very Bulky Group

Both the -CH₂Br and -CF₃ groups are sterically demanding. In an envelope conformation where the substituted carbon (C1) is part of the "flap," one substituent will be in an axial-like position and the other equatorial-like. If C1 is in the planar portion of the envelope, the substituents will face significant eclipsing interactions with the adjacent ring hydrogens. Therefore, the most likely stable conformations will involve the C1 carbon being puckered, or adjacent carbons puckering to best accommodate the bulky groups. The system will adopt a conformation that minimizes gauche and other non-bonded steric interactions.[4][6]

Electronic Effects

The trifluoromethyl group is not just sterically bulky; it is also a potent electron-withdrawing group due to the high electronegativity of fluorine.[1] This can lead to stabilizing stereoelectronic interactions. Specifically, the σ* anti-bonding orbital of the C-CF₃ bond is a low-energy acceptor, which can lead to stabilizing hyperconjugative interactions with adjacent electron-rich bonds. While less pronounced than in systems with lone pairs (anomeric effect), these interactions can influence conformational equilibria. The bromomethyl group is less electron-withdrawing and its electronic influence is expected to be minor compared to its steric effect.

Comparative Conclusion

The conformational equilibrium of this compound will be a delicate balance.

  • Ring Pucker: The cyclopentane ring will preferentially adopt an envelope or half-chair conformation where the C1 carbon, bearing the two substituents, is out of the plane to minimize eclipsing strain.

  • Substituent Orientation: Given the similar steric bulk of the -CH₂Br and -CF₃ groups, it is unlikely that one conformer will be overwhelmingly dominant. A dynamic equilibrium between multiple low-energy envelope and twist conformations is expected at room temperature. Low-temperature analysis is therefore essential to resolve individual conformers.

Experimental Workflow: Variable-Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is the definitive experimental technique for probing dynamic conformational equilibria.[7][8] By recording spectra at different temperatures, one can slow the rate of interconversion between conformers, moving from a time-averaged spectrum at high temperatures to distinct signals for each conformer at low temperatures (the slow-exchange regime).

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent.

    • Causality: The choice of solvent is critical. It must have a low freezing point and a high boiling point to cover a wide temperature range. Acetone-d₆ (Freezing Point: -94°C) or Toluene-d₈ (Freezing Point: -95°C) are excellent candidates. Avoid solvents like CDCl₃ or D₂O which have limited temperature ranges.[8]

    • Use a high-quality Class A glass NMR tube (e.g., Pyrex) that can withstand thermal stress. Standard thin-walled tubes are unsuitable and may fracture.[7]

    • Use a spinner (turbine) designed for variable temperature work (e.g., PEEK or ceramic).[7]

  • Spectrometer Setup & Initial Acquisition:

    • Acquire a standard ¹H or ¹⁹F NMR spectrum at ambient temperature (e.g., 25°C / 298 K). ¹⁹F NMR is particularly useful here as the CF₃ group provides a clean, high-sensitivity probe with a large chemical shift dispersion.

    • Lock and shim the spectrometer on the sample.

  • Low-Temperature Analysis:

    • Begin cooling the probe in steps of 10-20°C to prevent thermal shock.[7]

    • Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum.

    • Monitor the spectra for changes. As the temperature decreases, peaks corresponding to protons or fluorine atoms that are in different chemical environments in each conformer will broaden, coalesce into a single broad peak, and then sharpen into two or more distinct peaks.

    • Record the coalescence temperature (T_c) for a given set of exchanging signals.

  • Data Analysis:

    • From the slow-exchange spectra, integrate the signals to determine the population ratio (K_eq) of the conformers at each temperature.

    • Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K_eq) .

    • Plot ln(K_eq) versus 1/T (a van 't Hoff plot). The slope of this line is -ΔH°/R and the intercept is ΔS°/R, allowing for the determination of the enthalpy and entropy differences between the conformers.

Workflow Diagram

VT_NMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis prep_sample Dissolve sample in low-temp solvent (e.g., Acetone-d6) use_tube Use Class A NMR Tube & VT Spinner prep_sample->use_tube acq_rt Acquire spectrum at room temp (298 K) prep_sample->acq_rt cool Cool probe in steps (10-20 K increments) acq_rt->cool Repeat until slow exchange equilibrate Equilibrate for 5-10 min at each temperature cool->equilibrate Repeat until slow exchange acq_low_t Acquire spectrum at each temperature point equilibrate->acq_low_t Repeat until slow exchange acq_low_t->cool Repeat until slow exchange find_tc Identify Coalescence Temperature (Tc) acq_low_t->find_tc integrate Integrate signals in slow-exchange regime find_tc->integrate calc_keq Calculate K_eq at each temperature integrate->calc_keq calc_g Calculate ΔG° (ΔG° = -RT ln K_eq) calc_keq->calc_g vanthoff Create van 't Hoff Plot (ln K_eq vs 1/T) calc_keq->vanthoff calc_hs Determine ΔH° and ΔS° vanthoff->calc_hs

Caption: Workflow for VT-NMR conformational analysis.

Computational Chemistry Workflow: DFT Calculations

Quantum mechanical calculations provide invaluable insight into the relative energies and geometries of conformers, complementing experimental data.[9] Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for such analyses.[10]

Step-by-Step Protocol
  • Initial Structure Generation:

    • Build the this compound molecule in a molecular editor.

    • Generate a series of initial guess structures corresponding to plausible envelope and half-chair conformations. Ensure variations in which atom is puckered and the rotational positions (rotamers) of the -CH₂Br and -CF₃ groups.

    • Causality: A thorough conformational search is crucial to ensure the global energy minimum is found. Automated tools like CREST can be used for a more exhaustive search.[11]

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization for each initial structure.

    • Recommended Method: A hybrid DFT functional like B3LYP or a more modern functional like ωB97X-D (which includes dispersion corrections) is recommended.[12]

    • Recommended Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) , is appropriate for providing the necessary flexibility to describe the geometry and electronic structure accurately.[12]

    • Following optimization, perform a frequency calculation at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Analysis:

    • Extract the electronic energy, ZPVE-corrected energy, and the Gibbs free energy for each unique, stable conformer.

    • Calculate the relative energies (ΔE or ΔG) of all conformers with respect to the lowest-energy (global minimum) structure.

    • The relative Gibbs free energies (ΔG) from the calculation can be directly compared to the experimental ΔG° values obtained from VT-NMR.

  • Population Prediction:

    • Calculate the predicted population of each conformer at a given temperature (e.g., 298 K) using the Boltzmann distribution equation: Population % = (e^(-ΔG/RT) / Σe^(-ΔG_i/RT)) * 100 .

Workflow Diagram

DFT_Workflow cluster_build 1. Structure Generation cluster_calc 2. Quantum Calculations cluster_analysis 3. Data Analysis build_mol Build molecule in editor gen_conformers Generate initial conformers (Envelope, Half-Chair, Rotamers) build_mol->gen_conformers conf_search Perform automated conformational search (e.g., CREST) gen_conformers->conf_search geom_opt Geometry Optimization (e.g., ωB97X-D/6-311+G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation (at same level of theory) geom_opt->freq_calc verify_min Verify true minima (zero imaginary frequencies) freq_calc->verify_min extract_e Extract Gibbs Free Energies (G) verify_min->extract_e calc_delta_g Calculate Relative Energies (ΔG = G_i - G_min) extract_e->calc_delta_g boltzmann Calculate Boltzmann Populations calc_delta_g->boltzmann compare Compare with VT-NMR data boltzmann->compare

Caption: Workflow for DFT-based conformational analysis.

References

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from Department of Chemistry, University of Oxford.
  • Hoyt, S. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog.
  • University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation. Retrieved from NMR Facility, Department of Chemistry.
  • ResearchGate. (n.d.). Conformational preference of fluorocyclopentane.
  • University of Calgary. (n.d.). Table of A-Values. CHEM 330 handout.
  • ResearchGate. (n.d.). Conformational properties of 1-fluoro-1-methyl-silacyclohexane and 1-methyl-1-trifluoromethyl-1-silacyclohexane.
  • Booth, H., & Everett, J. R. (1980). Conformational analysis. Part 36. A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Journal of the Chemical Society, Perkin Transactions 2, (2), 255-259.
  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 55(5), 396-411.
  • LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.
  • LibreTexts. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry.
  • Wiberg, K. B., & Rablen, P. R. (1995). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry, 60(8), 2444–2453.
  • Dounay, A. B., & Wipf, P. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. Chemistry – A European Journal, 22(47), 16764-16774.
  • Ouellette, R. J., & Rawn, J. D. (n.d.). Conformational Analysis. In Organic Chemistry Study Guide.
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A Comparative Guide to the Reactivity of Bromomethylcyclobutane and Bromomethylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, cycloalkane moieties are pivotal scaffolds. Their reactivity, however, is not uniform and is profoundly influenced by inherent ring strain. This guide provides an in-depth comparison of the chemical reactivity of two common building blocks: bromomethylcyclobutane and bromomethylcyclopentane. We will demonstrate that the significant ring strain of the cyclobutane system (~26 kcal/mol) makes it prone to accelerated solvolysis rates and extensive carbocation rearrangements, a behavior starkly contrasting with the more stable and less strained cyclopentane analogue (~6 kcal/mol). Understanding these differences is critical for predicting reaction outcomes and designing robust synthetic routes.

Introduction: The Tale of Two Rings

Bromomethylcyclobutane and bromomethylcyclopentane are valuable intermediates in the synthesis of more complex molecules, including drug candidates.[1] While structurally similar—both being primary alkyl bromides attached to a cycloalkane—their chemical behavior diverges significantly. This divergence is almost entirely attributable to the fundamental differences in the stability of the four- and five-membered rings to which the reactive center is attached.

The central thesis of this guide is that the high internal energy, or ring strain, of the cyclobutane ring acts as a potent driving force in reactions involving the formation of a carbocation intermediate, leading to reaction pathways and product distributions not observed with the cyclopentane derivative. For researchers in drug development, where precise molecular architecture is paramount, a nuanced understanding of these reactivity differences is not merely academic but essential for predictable and efficient synthesis.

Theoretical Framework: The Decisive Role of Ring Strain

Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[2] It is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds).[3][4]

  • Cyclobutane: This ring is forced into a puckered, non-planar conformation, but its C-C-C bond angles are still compressed to around 88°. This significant deviation from 109.5°, combined with substantial torsional strain from eclipsing hydrogens, results in a high ring strain of approximately 26.3 kcal/mol.[2]

  • Cyclopentane: This ring adopts an "envelope" conformation that alleviates most of its angle strain and significantly reduces torsional strain. Consequently, it has a much lower ring strain of about 6.2 kcal/mol.

This stored potential energy in the cyclobutane ring can be released during a chemical reaction, often accelerating processes where the transition state or product is less strained than the starting material.

Comparative Reactivity Analysis by Mechanism

The reactivity of these alkyl halides can be dissected by considering the primary reaction mechanisms they can undergo: unimolecular (SN1/E1) and bimolecular (SN2/E2) pathways.

Solvolysis (SN1/E1 Pathway): A Story of Acceleration and Rearrangement

In solvolysis reactions, typically conducted in a polar protic solvent like methanol or ethanol without a strong base, the reaction proceeds through a carbocation intermediate.

Hypothesis: Bromomethylcyclobutane will undergo solvolysis significantly faster than bromomethylcyclopentane.

Causality: The rate-determining step in an SN1 reaction is the formation of the carbocation.[5] For bromomethylcyclobutane, the transition state leading to the primary cyclobutylmethyl carbocation involves partial rehybridization of the ring carbon from sp³ towards sp². This change allows for a slight expansion of the internal ring angles, thus relieving a portion of the severe angle strain present in the ground state. This relief of strain lowers the activation energy, accelerating the reaction.

Furthermore, the initially formed primary carbocation is highly unstable and prone to rearrangement. The cyclobutylmethyl cation is a classic example of a system that rapidly rearranges to more stable, less-strained structures.[6][7] This rearrangement is a key event that dictates the final product mixture. In contrast, the cyclopentylmethyl system, being relatively strain-free, has a much lower driving force for such rearrangements.[8]

The solvolysis of bromomethylcyclopentane in methanol is known to produce a complex mixture of five different compounds, indicating that substitution, elimination, and some rearrangement occur.[9][10] However, the rearrangement in the cyclobutane system is far more dramatic and complete.

SN1_Rearrangement sub Bromomethylcyclobutane ts1 Transition State 1 (Strain Release) sub->ts1 Slow, RDS (Strain Relief) int1 Primary Carbocation (Unstable) ts1->int1 rearr < Rapid 1,2-Alkyl Shift > (Rearrangement) int1->rearr int2 Tertiary Cyclopentyl Carbocation (Stable) rearr->int2 ts2 Transition State 2 int2->ts2 + MeOH (Nucleophilic Attack) prod_elim Elimination Products (e.g., 1-Methylcyclopentene) int2->prod_elim - H+ prod_sub Substitution Products (e.g., Methoxycyclopentane) ts2->prod_sub SN2_Mechanism react Nu:⁻ + H₂C(Br)-Ring ts Transition State [Nu---CH₂(Ring)---Br]⁻ react->ts Concerted Backside Attack prod Nu-CH₂-Ring + Br⁻ ts->prod Inversion of Configuration

Caption: Generalized SN2 mechanism applicable to both substrates.

Bimolecular Elimination (E2 Pathway): Influence on Alkene Stability

The E2 reaction requires a strong, often bulky, base to remove a proton from the carbon adjacent to the leaving group, forming a double bond in a concerted step. [11][12] Hypothesis: Bromomethylcyclopentane will likely undergo E2 elimination at a slightly faster rate than bromomethylcyclobutane.

Causality: The rate of an E2 reaction is influenced by the stability of the forming double bond in the transition state. The product of elimination for both substrates is an exocyclic methylene group (methylenecycloalkane). The stability of such alkenes is related to the ring strain. Introducing an sp²-hybridized carbon into a small ring generally increases strain. This destabilizing effect is more pronounced for the already highly strained cyclobutane ring compared to the cyclopentane ring. Therefore, the transition state leading to methylenecyclobutane is higher in energy than that leading to methylenecyclopentane, resulting in a slower reaction for the four-membered ring system.

E2_Mechanism react Base:⁻ + H-CH(Ring)-CH₂Br ts Transition State [Base--H--CH(Ring)--CH--Br]⁻ react->ts Concerted Proton Abstraction prod Base-H + Ring=CH₂ + Br⁻ ts->prod Alkene Formation

Caption: Generalized E2 mechanism leading to an exocyclic alkene.

Experimental Design for Empirical Validation

To empirically validate these hypotheses, a series of standardized experiments should be performed. The following protocols provide a self-validating system for comparing the reactivity of the two substrates under controlled conditions.

Experimental_Workflow cluster_0 Sₙ1/E1 Pathway Analysis cluster_1 Product Identification cluster_2 Sₙ2 Pathway Analysis solvolysis Protocol 1: Run solvolysis in 80% EtOH at 50°C for both substrates aliquots Take aliquots at timed intervals solvolysis->aliquots titration Quench and titrate for HBr (potentiometric or indicator) aliquots->titration rate_calc Calculate k₁ from titration data titration->rate_calc identify Identify and quantify rearrangement products gcms_prep Protocol 2: Allow solvolysis to run to completion extract Extract organic products gcms_prep->extract gcms Analyze via GC-MS extract->gcms gcms->identify rate_calc_sn2 Calculate k₂ from concentration data sn2_rxn Protocol 3: React with NaI in acetone at 25°C monitor Monitor reaction via HPLC (disappearance of starting material) sn2_rxn->monitor monitor->rate_calc_sn2

Caption: Workflow for the comparative reactivity analysis.

Protocol 1: Comparative Solvolysis Rate Determination (SN1)
  • Preparation: Prepare 0.1 M solutions of both bromomethylcyclobutane and bromomethylcyclopentane in 80:20 ethanol:water. Prepare a 0.05 M solution of standardized NaOH.

  • Reaction: Place 50 mL of each alkyl bromide solution into separate, sealed flasks and equilibrate in a water bath at 50 °C.

  • Sampling: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 5.0 mL aliquot from each flask and immediately quench it in 10 mL of ice-cold acetone to stop the reaction.

  • Titration: Add 2-3 drops of bromothymol blue indicator and titrate the generated HBr with the standardized NaOH solution until the endpoint is reached.

  • Calculation: The concentration of HBr produced over time is used to calculate the first-order rate constant (k) for each substrate using the integrated rate law: ln([RBr]₀/[RBr]t) = kt.

Protocol 2: Product Distribution Analysis via GC-MS
  • Reaction: Allow the solvolysis reactions from Protocol 1 to proceed for at least 10 half-lives to ensure completion.

  • Workup: Cool the reaction mixtures. Add 50 mL of diethyl ether and 50 mL of water. Shake, separate the layers, and wash the organic layer with saturated sodium bicarbonate solution.

  • Analysis: Dry the organic layer with anhydrous MgSO₄, filter, and concentrate carefully. Analyze the resulting product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to separate, identify, and quantify the components.

Protocol 3: Comparative SN2 Rate Determination
  • Preparation: Prepare 0.1 M solutions of both alkyl bromides and a 0.2 M solution of sodium iodide in dry acetone. [13][14]2. Reaction: In separate flasks at a constant temperature (e.g., 25 °C), mix equal volumes of the corresponding alkyl bromide solution and the NaI solution.

  • Monitoring: At timed intervals, withdraw aliquots, quench by dilution, and analyze via reverse-phase HPLC to monitor the disappearance of the starting alkyl bromide.

  • Calculation: Plot ln([RBr]) versus time. The slope of the resulting line will be -k_obs. Since the nucleophile concentration is constant, the second-order rate constant can be determined.

Data Interpretation and Expected Outcomes

The experimental data is expected to align with our theoretical predictions, highlighting the profound impact of ring strain.

Table 1: Predicted Relative Reaction Rates

Reaction Type Conditions Predicted Rate (kcyclobutane / kcyclopentane) Rationale
SN1 Solvolysis 80% EtOH, 50°C >> 1 Significant relief of ring strain in the transition state for the cyclobutane derivative. [2][7]
SN2 Substitution NaI in Acetone, 25°C ≈ 1 (or slightly < 1) Both are primary halides with similar steric hindrance; minor effects from ring rigidity. [15][16]

| E2 Elimination | NaOEt in EtOH, 55°C | < 1 | Increased strain in the transition state leading to the exocyclic double bond is more severe for the cyclobutane system. |

Table 2: Predicted Product Distribution in Solvolysis (80% EtOH)

Starting Material Major Substitution Product(s) Major Elimination Product(s) Key Observation
Bromomethylcyclobutane Cyclopentyl ethyl ether, Cyclopentanol 1-Methylcyclopentene Extensive rearrangement to the five-membered ring system. [6][7]

| Bromomethylcyclopentane | Cyclopentylmethyl ethyl ether, Cyclopentylmethanol | Methylenecyclopentane | Predominantly unrearranged products, with minor rearranged/elimination side products. [8][10]|

Conclusion for the Practicing Scientist

The comparison between bromomethylcyclobutane and bromomethylcyclopentane offers a compelling illustration of fundamental principles in physical organic chemistry. For the researcher, the key takeaways are:

  • Anticipate Rearrangement: When using bromomethylcyclobutane or similar strained systems under conditions that favor carbocations (SN1, E1), expect significant and often complete skeletal rearrangement to less strained rings. This can be exploited for ring-expansion strategies but must be avoided if the cyclobutane core needs to be preserved.

  • Favor Bimolecular Conditions for Retention: To maintain the cyclobutane skeleton, reactions should be conducted under strict bimolecular (SN2 or E2) conditions using strong, non-basic nucleophiles (for SN2) or strong, bulky bases (for E2) in polar aprotic solvents.

  • Cyclopentane is Kinetically Predictable: The bromomethylcyclopentane system is a more "well-behaved" primary alkyl halide. Its reactions are less likely to be complicated by unexpected rearrangements, making it a more predictable building block in multi-step syntheses.

Ultimately, the choice between these two reagents depends on the desired molecular architecture. By understanding the powerful influence of ring strain, chemists can better harness the unique reactivity of each system to achieve their synthetic goals with precision and efficiency.

References

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